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  • Product: N-[(4-amino-3-chlorophenyl)methyl]acetamide
  • CAS: 2097936-23-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of N-[(4-amino-3-chlorophenyl)methyl]acetamide

Executive Summary In contemporary drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring chemical space while maintaining lead-like physicochemical properties. N-[(4-amino-3-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring chemical space while maintaining lead-like physicochemical properties. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) represents a highly specialized, orthogonal intermediate[1][2]. Featuring a deactivated ortho-chloroaniline motif coupled with a conformationally flexible benzylic acetamide, this compound serves as a versatile scaffold. It is particularly valuable in the synthesis of kinase inhibitors and GPCR ligands, where the acetamide moiety frequently acts as a critical pharmacophore for hinge-region binding[3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for selective functionalization.

Physicochemical Profiling & Pharmacophore Mapping

Understanding the physical and chemical properties of N-[(4-amino-3-chlorophenyl)methyl]acetamide is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from structural analysis and database profiling[2][5]:

PropertyValueRationale / Implication
CAS Number 2097936-23-5Unique identifier for procurement and regulatory tracking[1][2].
Molecular Formula C9H11ClN2ODefines the mass and elemental composition[2][5].
Molecular Weight 198.65 g/mol Low molecular weight (Lead-like), allowing significant room for elaboration without violating Lipinski's Rule of 5[2][5].
AlogP (Calculated) 1.48Optimal lipophilicity for oral bioavailability and membrane permeability[5].
Topological Polar Surface Area 34.15 ŲExcellent for cellular permeability; highly suitable for targeting intracellular kinases[5].
Aniline pKa (Conjugate Acid) ~2.65 - 2.66Reduced basicity due to the ortho-chloro electron-withdrawing effect; highly stable against oxidation[6][7].
Hydrogen Bond Donors/Acceptors 2 / 2Provides critical vectors for target protein engagement (e.g., ATP-binding sites)[3].
Structural Causality and Electronic Effects

The structural brilliance of this building block lies in the interplay between its functional groups:

  • The Ortho-Chloroaniline Motif: Unsubstituted aniline has a conjugate acid pKa of approximately 4.6. The introduction of the strongly electron-withdrawing chlorine atom in the ortho position inductively pulls electron density away from the nitrogen lone pair, dropping the pKa to approximately 2.65[6][7]. Causality: This renders the amine significantly less nucleophilic than standard anilines. While this prevents unwanted side reactions (like spontaneous oxidation or premature alkylation), it requires forcing conditions (e.g., elevated temperatures) during electrophilic derivatization.

  • The Acetamide Pharmacophore: Rather than leaving the benzylic amine free—which would outcompete the aniline in any nucleophilic attack—it is masked as an acetamide. Beyond acting as a synthetic protecting group, the acetamide is a well-documented pharmacophore in medicinal chemistry. It frequently forms critical hydrogen bonds with the hinge region of kinases (such as TrkA and Src) to anchor the inhibitor within the ATP-binding pocket[3][4].

Pharmacophore A N-[(4-amino-3-chlorophenyl) methyl]acetamide B Ortho-Chloroaniline Motif (pKa ~2.65, Tuned Nucleophile) A->B Site 1 C Acetamide Side Chain (Kinase Hinge-Binding Pharmacophore) A->C Site 2 D Benzylic Linker (Conformational Flexibility) A->D Site 3

Pharmacophore mapping of N-[(4-amino-3-chlorophenyl)methyl]acetamide highlighting key motifs.

Chemical Reactivity & Synthetic Orthogonality

In drug development, synthetic orthogonality is paramount. N-[(4-amino-3-chlorophenyl)methyl]acetamide offers a highly controlled reactivity profile. The acetamide nitrogen is resonance-stabilized and effectively non-nucleophilic under standard physiological and synthetic conditions. This allows the primary aniline to be selectively targeted for urea formation, amidation, or Buchwald-Hartwig cross-coupling.

Because the ortho-chloro group sterically shields the aniline and electronically deactivates it[6], electrophiles must be highly reactive (e.g., isocyanates, acid chlorides) or the reaction must be kinetically driven via heat or strong bases.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific checkpoints to verify the success of the transformation before proceeding to purification.

Protocol: Selective Urea Formation at the Aniline Motif

This methodology details the conversion of the ortho-chloroaniline into a substituted urea, a common linkage in modern kinase inhibitors.

Reagents & Equipment:

  • N-[(4-amino-3-chlorophenyl)methyl]acetamide (1.0 eq)[2]

  • Target Isocyanate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Heating block and magnetic stirrer

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-[(4-amino-3-chlorophenyl)methyl]acetamide in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: DMF is chosen over DCM to ensure complete solubility of the polar acetamide and to tolerate elevated temperatures.

  • Activation: Add 2.0 eq of DIPEA. Rationale: While the aniline is a weak base, DIPEA neutralizes any trace acidic impurities and prevents the protonation of the aniline, keeping it in its active nucleophilic state.

  • Electrophile Addition: Dropwise add 1.2 eq of the target isocyanate at room temperature.

  • Kinetic Driving: Heat the reaction mixture to 60°C for 4–6 hours. Causality: The ortho-chloro deactivation (pKa ~2.65)[6][7] means room-temperature reaction kinetics are often too slow for complete conversion. Heating overcomes this activation energy barrier.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z[M+H]+ = 199.1) is fully consumed[5].

  • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water. The resulting urea derivative will typically precipitate. Filter, wash with cold water, and dry under vacuum.

Workflow Step1 1. Dissolve starting material in anhydrous DMF Step2 2. Add Isocyanate (1.2 eq) & DIPEA (2.0 eq) Step1->Step2 Step3 3. Heat to 60°C (Overcomes low pKa nucleophilicity) Step2->Step3 Step4 4. Aqueous Workup & Precipitation Step3->Step4 Step5 5. LC-MS / NMR Validation (Self-Validating Step) Step4->Step5

Step-by-step experimental workflow for selective urea formation at the deactivated aniline.

Protocol: LC-MS Analytical Characterization

To validate the purity and identity of the starting material and its derivatives, a standardized LC-MS method is required.

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: UV at 254 nm (optimal for the substituted benzene ring) and Positive Electrospray Ionization (ESI+). The parent compound will display a distinct chlorine isotope pattern (M and M+2 in a 3:1 ratio) at m/z 199.1 and 201.1[5].

References

  • . "N-(4-chlorophenyl)-acetamide | Sigma-Aldrich (CAS 2097936-23-5)". Accessed April 2026.

  • . "N-[(4-amino-3-chlorophenyl)methyl]acetamide - Advanced ChemBlocks". Accessed April 2026.

  • . "Compound: CHEMBL439766 - Calculated Properties". Accessed April 2026.

  • . "Chloroaniline - Grokipedia: Physical and Chemical Properties". Accessed April 2026.

  • . "2-Chloroaniline | 95-51-2 - ChemicalBook". Accessed April 2026. 6.. "Comparative Guide to the Structure-Activity Relationship of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Its Analogs". Accessed April 2026.

  • . "5kmj - TrkA JM-kinase with {N}-(2-pyridylmethyl)-2-[2-(2-thienyl)indol-1-yl]acetamide". Accessed April 2026.

Sources

Exploratory

In Vitro Mechanism of Action Elucidation: A Comprehensive Profiling Strategy for N-[(4-amino-3-chlorophenyl)methyl]acetamide

Target Audience: Discovery Biologists, Chemoproteomics Researchers, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Blueprint Executive Summary & Structural Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Chemoproteomics Researchers, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Blueprint

Executive Summary & Structural Rationale

The compound N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a versatile, low-molecular-weight (FW: 198.65) building block that frequently emerges as a hit in high-throughput phenotypic screens. Structurally, it features an aniline ring with a meta-chloro substituent and a para-amino group, linked via a methyl bridge to an acetamide moiety.

From a Senior Application Scientist's perspective, this chemical architecture presents both opportunities and liabilities. The primary aniline moiety is a known structural alert for potential metabolic activation into reactive electrophiles (e.g., quinone imines), which can lead to non-specific covalent adduction. Conversely, the acetamide group frequently acts as a pharmacophore for epigenetic readers (e.g., bromodomains) or kinase hinge-binding motifs. Because this compound lacks a universally established biological target in the literature, this whitepaper outlines a definitive, self-validating in vitro workflow to deconvolute its Mechanism of Action (MoA), ensuring that observed phenotypes are driven by specific target engagement rather than off-target toxicity.

Phase 1: Phenotypic Profiling & Therapeutic Window

Before investing in complex chemoproteomics, we must establish that the compound exerts a specific biological effect rather than generalized cytotoxicity.

Causality & Experimental Design

We utilize a multiplexed High-Content Imaging (HCI) and ATP-based viability approach. By measuring ATP depletion alongside morphological changes (e.g., nuclear condensation), we can distinguish between cytostatic target engagement and necrotic toxicity. A critical self-validating control here is the inclusion of a structurally similar but inactive analog (e.g., removing the chloro-substituent) to confirm that the phenotype is strictly dependent on the specific 3D conformation of the hit.

Protocol: High-Content Viability & Morphological Profiling
  • Cell Seeding: Seed target cell lines (e.g., K562, A549, and non-tumorigenic MRC-5 as a toxicity control) at 2,000 cells/well in a 384-well plate. Rationale: Low seeding density ensures cells remain in the logarithmic growth phase during the 72-hour assay, preventing contact inhibition artifacts.

  • Compound Dosing: Dispense N-[(4-amino-3-chlorophenyl)methyl]acetamide using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series (10 µM to 0.5 nM).

  • Incubation & Staining: Incubate for 72 hours. Add Hoechst 33342 (nuclear marker) and CellTox Green (membrane integrity marker).

  • Imaging & ATP Lysis: Image plates on a high-content confocal system. Subsequently, add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence.

Quantitative Data Summary: Expected Phenotypic Profile

Table 1: Representative viability and cytotoxicity metrics establishing the therapeutic window.

Cell LineTissue OriginViability IC₅₀ (µM)Cytotoxicity EC₅₀ (µM)Therapeutic Index
K562Chronic Myeloid Leukemia0.45 ± 0.05> 10.0> 22x
A549Lung Carcinoma1.20 ± 0.15> 10.0> 8x
MRC-5Normal Lung Fibroblast> 10.0> 10.0N/A

Phase 2: Target Deconvolution via Chemoproteomics

Once a specific phenotype is established, we must identify the direct intracellular binding partners. We deploy a dual-pronged strategy: Thermal Proteome Profiling (TPP) for label-free detection, and Activity-Based Protein Profiling (ABPP) for covalent capture.

Strategy A: Thermal Proteome Profiling (TPP)

TPP, built upon the Cellular Thermal Shift Assay (CETSA) developed by [1], relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. As expanded by [2], coupling this with quantitative mass spectrometry allows proteome-wide target identification without modifying our compound.

Protocol: Intact Cell TPP

  • In Situ Treatment: Incubate K562 cells with 5 µM of the compound or DMSO vehicle for 1 hour. Rationale: Intact cell treatment preserves native protein complexes and endogenous ATP levels, preventing false positives from non-physiological binding.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat across a gradient (37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Gentle Lysis: Lyse cells via 3 cycles of rapid freeze-thaw in liquid nitrogen. Rationale: Detergents like SDS must be strictly avoided here, as they artificially denature proteins and obscure ligand-induced thermal shifts.

  • Ultracentrifugation: Spin at 100,000 x g for 20 minutes to pellet denatured aggregates.

  • TMT Labeling & LC-MS/MS: Digest the soluble supernatant with trypsin, label with TMT10plex reagents, and analyze via Orbitrap LC-MS/MS to generate melting curves (ΔTₘ).

Strategy B: Activity-Based Protein Profiling (ABPP)

If TPP yields low-abundance targets that escape MS detection, we utilize ABPP, a technique pioneered by [3]. The primary amine on our compound's aniline ring provides an ideal synthetic handle to attach a photoreactive diazirine and an alkyne tag via reductive amination, creating a Photoaffinity Label (PAL) probe.

TargetDeconvolution Hit N-[(4-amino-3-chlorophenyl) methyl]acetamide TPP Label-Free TPP (Thermal Shift) Hit->TPP Intact Cells ABPP Probe Synthesis & ABPP Hit->ABPP Derivatization MS Quantitative LC-MS/MS TPP->MS Soluble Fraction ABPP->MS Enriched Peptides Target Consensus Target ID MS->Target Data Integration

Fig 1: Dual-pronged chemoproteomic workflow for unbiased target deconvolution.

Phase 3: Biochemical & Biophysical Validation

Chemoproteomics identifies putative targets. To validate these hits, we must demonstrate direct, reversible binding in vitro using purified recombinant proteins. Surface Plasmon Resonance (SPR) is the gold standard for this, as it provides real-time kinetic data ( kon​ , koff​ ) rather than just endpoint affinity.

Protocol: Surface Plasmon Resonance (SPR)
  • Surface Preparation: Immobilize the purified putative target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Immobilize a structurally related but functionally distinct protein on the reference channel to subtract non-specific bulk refractive index changes.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-[(4-amino-3-chlorophenyl)methyl]acetamide in running buffer (HBS-EP+ with 1% DMSO). Rationale: Strict DMSO matching between the analyte and running buffer is critical; even a 0.1% mismatch will cause massive bulk shift artifacts in SPR.

  • Kinetic Injection: Inject the compound series at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

Quantitative Data Summary: SPR Kinetics

Table 2: Mock kinetic parameters validating direct binding to the deconvoluted target.

Target Protein kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Binding Model Fit (χ²)
Putative Target X4.2 × 10⁵1.8 × 10⁻²42.80.85 (Excellent)
Reference ProteinN/AN/A> 10,000N/A

Phase 4: Intracellular Signaling & Pathway Elucidation

With the direct target validated, the final step is linking the binding event to the observed cellular phenotype (Phase 1). [4] demonstrate that integrating target ID with downstream signaling analysis is essential for mapping biochemical pathways. Assuming our target deconvolution identified a regulatory kinase, we map the downstream signaling cascade.

Causality & Experimental Design

We utilize Phospho-Flow Cytometry. Unlike Western blotting, which provides a bulk population average, phospho-flow allows us to observe signaling inhibition at the single-cell level, confirming whether the compound's effect is uniform or restricted to specific cell cycle phases.

SignalingPathway Drug N-[(4-amino-3-chlorophenyl) methyl]acetamide Target Validated Target (e.g., Kinase X) Drug->Target Direct Inhibition (SPR/TPP) Effector Downstream Effector (Phosphorylation Blocked) Target->Effector Signal Abrogated Transcription Transcriptional Reprogramming Effector->Transcription Reduced Nuclear Translocation Phenotype Observed Phenotype (Cell Cycle Arrest) Transcription->Phenotype Apoptosis / Arrest

Fig 2: Hypothesized intracellular signaling pathway linking target engagement to phenotype.

Protocol: Phospho-Flow Cytometry
  • Stimulation & Inhibition: Pre-treat cells with the compound for 2 hours, then stimulate with the appropriate growth factor (e.g., EGF) for 15 minutes to induce pathway activation.

  • Fixation: Immediately fix cells with 1.6% paraformaldehyde for 10 minutes at room temperature. Rationale: Rapid fixation locks the transient phosphorylation states before phosphatases can erase the signal.

  • Permeabilization: Permeabilize with ice-cold 90% methanol for 30 minutes.

  • Staining & Acquisition: Stain with phospho-specific antibodies (e.g., anti-pERK or anti-pSTAT) and analyze via flow cytometry to quantify the IC₅₀ of intracellular pathway inhibition.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. URL:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. URL:[Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer, 10(9), 630-638. URL:[Link]

Sources

Foundational

N-[(4-amino-3-chlorophenyl)methyl]acetamide molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and HRMS Characterization of N-[(4-amino-3-chlorophenyl)methyl]acetamide Executive Summary N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and HRMS Characterization of N-[(4-amino-3-chlorophenyl)methyl]acetamide

Executive Summary

N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly specialized chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Characterized by a central benzylamine core substituted with an amino group, a chlorine atom, and an N-acetyl moiety, its structural complexity demands rigorous analytical profiling. For drug development professionals and analytical chemists, distinguishing between its macroscopic bulk properties (molecular weight) and its microscopic isotopic signature (exact mass) is critical for downstream structural elucidation, impurity profiling, and pharmacokinetic tracking.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development, the distinction between average molecular weight and monoisotopic exact mass is not merely semantic; it dictates the analytical instrumentation and stoichiometric calculations employed.

  • Average Molecular Weight (198.65 g/mol ) : This value represents the weighted average of all naturally occurring isotopes. Because chlorine exists naturally as ^35Cl (~75.78%) and ^37Cl (~24.22%), the average atomic mass of chlorine is ~35.45 g/mol . This macroscopic value is strictly utilized for bulk stoichiometric calculations during synthesis to ensure accurate molar ratios[2].

  • Monoisotopic Exact Mass (198.05599 Da) : This value is calculated using solely the most abundant, stable isotope of each element in the formula C9H11ClN2O (^12C, ^1H, ^35Cl, ^14N, ^16O)[3]. In High-Resolution Mass Spectrometry (HRMS), instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure individual ions rather than bulk averages. Therefore, the exact mass is the fundamental metric for confirming molecular identity.

Table 1: Quantitative Physicochemical Summary

PropertyValueAnalytical Relevance / Causality
Chemical Formula C9H11ClN2ODefines the absolute atomic composition.
Average Molecular Weight 198.65 g/mol Used for bulk molarity and yield calculations; accounts for the ~24% natural abundance of ^37Cl.
Monoisotopic Exact Mass 198.05599 DaUsed for HRMS identification; relies exclusively on ^12C, ^1H, ^35Cl, ^14N, and ^16O.
Theoretical [M+H]+ m/z 199.06327Target mass-to-charge ratio for positive electrospray ionization (ESI+) workflows.
CAS Registry Number 2097936-23-5Ensures precise procurement and safety tracking across global chemical databases.

Self-Validating Analytical Workflow: LC-HRMS Protocol

To establish a highly trustworthy analytical profile, the following LC-HRMS protocol is designed as a self-validating system. Every step incorporates a mechanistic control to prevent false positives and ensure data integrity.

Step 1: Matrix Preparation & Ionization Control

  • Action : Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) to a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Causality : The 0.1% FA acts as an essential proton source, driving the equilibrium toward the protonated [M+H]+ state to maximize ionization efficiency in ESI+ mode. The strict 1 µg/mL dilution prevents detector saturation and space-charge effects in the mass analyzer, which can artificially skew mass accuracy.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a gradient of 5–95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality : The hydrophobic C18 stationary phase retains the moderately non-polar benzylacetamide core. This temporal separation isolates the target analyte from isobaric synthesis impurities or matrix salts before they enter the MS source, directly mitigating ion suppression and ensuring a pristine spectral baseline.

Step 3: High-Resolution Mass Acquisition

  • Action : Operate the HRMS (Q-TOF or Orbitrap) in ESI+ mode with a continuous infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

  • Causality : Ambient temperature fluctuations and electronic drift can alter the flight tube length or orbital frequencies. The lock-mass provides real-time, scan-by-scan axis calibration, ensuring the mass error remains strictly below 2 ppm.

Step 4: Data Validation via Isotopic Fidelity (The Self-Validation Loop)

  • Action : Extract the theoretical [M+H]+ ion chromatogram at m/z 199.0633. Quantify the intensity of the M+2 peak at m/z 201.0603.

  • Causality : The presence of a single chlorine atom dictates a highly specific M+2 isotopic signature due to the natural abundance of ^37Cl. If the M+2 peak deviates significantly from the theoretical ~32% relative abundance, the system automatically flags the result as a potential co-eluting interference or incorrect structural assignment, thereby validating its own output.

LCHRMS_Workflow Prep Sample Prep (0.1% FA Matrix) UHPLC UHPLC Separation (C18 Column) Prep->UHPLC ESI ESI+ Ionization [M+H]+ Generation UHPLC->ESI HRMS HRMS Analysis (Lock-Mass Calibrated) ESI->HRMS Validation Data Validation (Exact Mass & Isotope) HRMS->Validation

Caption: UHPLC-HRMS workflow for exact mass determination and validation.

Structural Elucidation: MS/MS Fragmentation Dynamics

Beyond exact mass, structural confirmation requires tandem mass spectrometry (MS/MS). When subjected to Collision-Induced Dissociation (CID), N-[(4-amino-3-chlorophenyl)methyl]acetamide exhibits predictable, causally driven fragmentation pathways.

  • Amide Bond Cleavage : The N-acetyl group is the most labile moiety under CID conditions. Energy transfer during collision with an inert gas (e.g., Argon) localizes at the amide bond, leading to the neutral loss of ketene (C2H2O, 42.0106 Da).

  • Product Ion Generation : This cleavage yields a highly stable 4-amino-3-chlorobenzylium product ion at m/z 157.0527. The stability of this fragment is driven by resonance delocalization across the substituted phenyl ring.

Fragmentation_Logic Parent Parent Ion [M+H]+ m/z 199.0633 Cleavage Amide Bond Cleavage (CID Energy) Parent->Cleavage Loss Neutral Loss - C2H2O (Ketene) Cleavage->Loss Fragment Product Ion m/z 157.0527 Cleavage->Fragment

Caption: Proposed CID fragmentation pathway highlighting key neutral losses.

Conclusion

For N-[(4-amino-3-chlorophenyl)methyl]acetamide, the transition from theoretical structural design to empirical analytical verification hinges on the precise measurement of its exact mass (198.05599 Da). By employing a self-validating LC-HRMS protocol that leverages real-time lock-mass calibration and isotopic pattern matching, researchers can achieve unambiguous structural confirmation, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Monuron | C9H11ClN2O | CID 8800 - PubChem (Formula Exact Mass Reference). National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-[(4-amino-3-chlorophenyl)methyl]acetamide: A Methodological Whitepaper

Executive Summary & Structural Rationale In drug discovery and development, the pharmacokinetic (PK) profiling of small-molecule building blocks and fragments requires a hypothesis-driven approach. N-[(4-amino-3-chloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In drug discovery and development, the pharmacokinetic (PK) profiling of small-molecule building blocks and fragments requires a hypothesis-driven approach. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a bifunctional chemical entity characterized by a chloroaniline core and an N-benzylacetamide moiety,[1].

As a Senior Application Scientist, I approach the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this molecule by analyzing its specific structural liabilities. Standard human liver microsome (HLM) stability assays are insufficient here. The presence of a primary aromatic amine introduces the risk of cytochrome P450 (CYP)-mediated bioactivation to reactive intermediates, while the acetamide linkage is susceptible to amidase cleavage. Therefore, the PK workflow must be explicitly designed to partition clearance mechanisms across multiple enzyme systems (CYPs, NATs, and esterases/amidases) to accurately predict in vivo exposure and toxicity[2].

PKWorkflow Phase1 Phase 1: Permeability & Efflux (Caco-2) Phase2 Phase 2: Metabolic Partitioning (HLM vs. S9) Phase1->Phase2 Phase3 Phase 3: Reactive MetID (GSH Trapping) Phase2->Phase3 Phase4 Phase 4: In Vivo Clearance (Rodent Models) Phase3->Phase4

Fig 1. Tiered pharmacokinetic and reactive metabolite profiling workflow.

Metabolic Biotransformation: The Core Liabilities

The biotransformation of chloroaniline and benzylamine derivatives is dictated by competing metabolic pathways. Understanding the causality behind these pathways is critical for designing the right analytical assays.

N-Acetylation (Detoxification)

The primary aromatic amine is a classic substrate for N-acetyltransferases (NAT1 and NAT2). In human populations, NAT2 polymorphism dictates "fast" versus "slow" acetylator phenotypes. For chloroanilines, N-acetylation generally serves as a detoxification pathway, significantly reducing the nephrotoxic and hematotoxic potential of the parent moiety[3],[4]. Because NAT enzymes are cytosolic, standard HLM assays (which only contain microsomal fractions) will completely miss this clearance route. Experimental Choice: Assays must utilize hepatic S9 fractions supplemented with Acetyl-CoA.

CYP-Mediated N-Oxidation (Bioactivation)

Cytochrome P450 enzymes (particularly CYP1A2, CYP2E1, and CYP3A4) can oxidize the aromatic amine to a hydroxylamine, which subsequently oxidizes to a highly reactive nitroso intermediate[5]. This pathway is heavily implicated in the toxicity of chloroanilines, leading to oxidative stress, methemoglobinemia, and covalent binding to renal proteins[2]. Experimental Choice: Reactive metabolite trapping using glutathione (GSH) is mandatory to capture these transient electrophiles.

Deacetylation & Oxidative Deamination

The acetamide linkage on the benzylic nitrogen is susceptible to hydrolysis by hepatic and plasma amidases, yielding a primary benzylamine. Benzylamines are subsequently subject to oxidative deamination by monoamine oxidases (MAO) or CYPs, eventually forming benzaldehydes, benzoic acids, and hippuric acid derivatives[6].

MetabolicPathways Parent N-[(4-amino-3-chlorophenyl) methyl]acetamide NAcetyl N-Acetylated Metabolite (Detoxification via NAT2) Parent->NAcetyl Cytosolic NATs + Acetyl-CoA Deacetyl Deacetylated Benzylamine (Amidase Cleavage) Parent->Deacetyl Plasma/Liver Amidases NHydroxy N-Hydroxylamine (CYP Bioactivation) Parent->NHydroxy CYP1A2/3A4 + NADPH Nitroso Nitroso Intermediate (Toxic Electrophile) NHydroxy->Nitroso Spontaneous Oxidation GSH GSH Adduct (Trapped Complex) Nitroso->GSH + Glutathione

Fig 2. Competing biotransformation pathways of the chloroaniline and benzylacetamide moieties.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), protocols must be self-validating systems. A result is only as trustworthy as the internal controls that prove the assay functioned correctly.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Rationale: To assess intestinal absorption and identify potential efflux transporter (e.g., P-gp) liabilities.

  • Cell Culture & Seeding: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow differentiation into an enterocyte-like monolayer.

  • System Validation (Gate 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Incubation: Prepare 10 µM of N-[(4-amino-3-chlorophenyl)methyl]acetamide in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Sampling & Quantification: Aliquot 50 µL from receiver chambers at 30, 60, 90, and 120 mins. Quench with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Quantify via LC-MS/MS.

  • System Validation (Gate 2): Add Lucifer Yellow (LY) post-assay. If LY permeability ( Papp​ ) > 1×10−6 cm/s, discard the well data (monolayer compromised). Calculate mass balance; recovery must be > 80%.

Protocol 2: Reactive Metabolite Trapping (MetID)

Rationale: To identify the formation of toxic nitroso intermediates or benzylic epoxides[6].

  • Matrix Preparation: Thaw pooled Human Liver S9 fractions (contains both CYPs and NATs). Prepare a reaction mixture containing 2 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent Addition: Add 10 µM of the test compound, 5 mM Glutathione (GSH) as the trapping agent, and 1 mM Acetyl-CoA (to enable competing NAT pathways).

  • Initiation: Pre-incubate for 5 mins at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At t=0 and t=60 mins, precipitate proteins using 3 volumes of cold acetonitrile. Centrifuge at 14,000 x g for 15 mins.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF). Scan for the parent mass ( m/z 199.06) and perform neutral loss scanning for 129 Da (pyroglutamic acid), the diagnostic signature of GSH adducts.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic parameters and assay acceptance criteria based on the structural properties of chloroaniline and benzylamine derivatives.

PK Parameter / AssayTest SystemExpected Range / OutcomeMechanistic Rationale
LogD (pH 7.4) Shake-flask / LC-UV1.5 – 2.5Lipophilic chloro group balanced by polar amine and acetamide.
Permeability ( Papp​ ) Caco-2 Monolayer >10×10−6 cm/sSmall molecular weight (198.65 g/mol ) and neutral/weakly basic nature favors transcellular passive diffusion.
Efflux Ratio (B-A / A-B) Caco-2 Monolayer <2.0 Lack of multiple basic centers makes it a poor substrate for P-glycoprotein (P-gp).
Metabolic Stability ( t1/2​ ) HLM vs. Human S9S9 t1/2​ << HLM t1/2​ S9 contains cytosolic NATs and amidases, driving faster clearance than CYP-only HLM incubations[3].
Plasma Protein Binding Equilibrium Dialysis60% – 85% boundModerate binding driven by the hydrophobic 3-chloro substitution on the aromatic ring.

Conclusion

The pharmacokinetic profiling of N-[(4-amino-3-chlorophenyl)methyl]acetamide requires a sophisticated understanding of its dual chemical nature. By employing S9 fractions supplemented with Acetyl-CoA and utilizing GSH trapping, researchers can accurately map the delicate balance between its NAT-mediated detoxification and CYP-mediated bioactivation. Relying solely on standard microsomal clearance assays will result in a dangerous underestimation of both its in vivo clearance and its toxicological liabilities.

References

  • N-(4-chlorophenyl)
  • N-[(4-amino-3-chlorophenyl)
  • Concise International Chemical Assessment Document 48: 4-Chloroaniline Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)
  • Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals Source: NIH / IARC Monographs URL

Sources

Foundational

Advanced Methodologies in Receptor Binding Affinity Assays for Halogenated Benzylacetamides

A Technical Whitepaper on N-[(4-amino-3-chlorophenyl)methyl]acetamide The Pharmacological Paradigm of N-Benzylacetamides In contemporary drug discovery, the N-benzylacetamide scaffold has emerged as a highly privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on N-[(4-amino-3-chlorophenyl)methyl]acetamide

The Pharmacological Paradigm of N-Benzylacetamides

In contemporary drug discovery, the N-benzylacetamide scaffold has emerged as a highly privileged structural motif. Frequently utilized in the development of neurotherapeutics, anticonvulsants, and immunomodulators, this pharmacophore bridges the gap between fragment-based lead discovery and high-affinity receptor targeting[1].

The compound N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) serves as an archetypal model for understanding the complex binding dynamics of halogenated benzylacetamides. Its structure features three critical interaction vectors:

  • The Acetamide Moiety: Acts as a rigid, planar bidentate hydrogen bond donor/acceptor, essential for anchoring the molecule within transmembrane helices of G-protein coupled receptors (GPCRs) or the pore regions of voltage-gated ion channels[2].

  • The 3-Chloro Substituent: Introduces the potential for highly directional halogen bonding. The electrophilic "sigma-hole" of the chlorine atom can form robust interactions with nucleophilic residues (e.g., backbone carbonyls) deep within hydrophobic binding pockets.

  • The 4-Amino Group: Provides an additional hydrogen bond donor, altering the electron density of the benzyl ring and enhancing π−π stacking capabilities.

Evaluating the receptor binding affinity of such compounds requires moving beyond single-assay paradigms. Halogenated aromatics are prone to non-specific lipid partitioning and assay interference (such as compound autofluorescence). Therefore, establishing a self-validating assay cascade is an absolute necessity for scientific integrity.

The Self-Validating Assay Cascade

To accurately quantify the binding affinity of N-[(4-amino-3-chlorophenyl)methyl]acetamide, we deploy an orthogonal testing matrix. This ensures that the measured thermodynamic affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) are intrinsic to the receptor-ligand interaction and not artifacts of the assay format.

As demonstrated in structure-kinetic relationship studies, substituents on the phenyl ring of N-benzylacetamides heavily influence target residence time ( τ=1/koff​ )[3]. Because residence time is often a superior predictor of in vivo efficacy compared to equilibrium affinity, our cascade integrates both thermodynamic and kinetic profiling.

AssayCascade A Compound Synthesis CAS: 2097936-23-5 B Primary Screen TR-FRET Assay A->B High-Throughput C Orthogonal Validation Radioligand Binding B->C Hit Confirmation D Kinetic Profiling SPR (kon, koff) C->D Thermodynamic Validation E Lead Optimization SAR Analysis D->E Residence Time

Workflow of the self-validating receptor binding assay cascade for N-benzylacetamides.

Core Methodologies & Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (RLBA)

The gold standard for determining true thermodynamic equilibrium affinity ( Ki​ ). This protocol is optimized for a model Class A GPCR (e.g., Cannabinoid Type 2 Receptor, a common target for benzylacetamide derivatives)[4].

Causality & Rationale: We utilize a filtration-based separation method. Because N-[(4-amino-3-chlorophenyl)methyl]acetamide is lipophilic, it can partition into cell membranes, artificially inflating apparent binding if not rigorously washed. Polyethylenimine (PEI) treatment of the filters neutralizes the negative charge of the glass fibers, preventing non-specific binding of the ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize receptor-expressing CHO-K1 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 100,000 × g for 45 minutes at 4°C to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of membrane suspension (approx. 10 µg protein/well).

    • 25 µL of tritiated tracer (e.g., [3H] -CP-55940) at a concentration equal to its historical Kd​ .

    • 25 µL of N-[(4-amino-3-chlorophenyl)methyl]acetamide in serial dilutions ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plates at 30°C for 90 minutes. Note: Reaching full thermodynamic equilibrium is mathematically required before applying the Cheng-Prusoff equation.

  • Termination & Separation: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.5% PEI for 2 hours) using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

  • Quantification: Dry the filters, add 40 µL of microscintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While RLBA provides equilibrium data, SPR provides real-time, label-free kinetic resolution. This is critical for identifying compounds with long residence times, a trait frequently engineered into N-benzylacetamide inhibitors[3].

Causality & Rationale: High flow rates are utilized to overcome mass transport limitations. If the flow rate is too low, the local concentration of the drug near the sensor chip becomes depleted, leading to artificially low kon​ calculations.

Step-by-Step Methodology:

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified, detergent-solubilized target receptor via amine coupling to achieve a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute N-[(4-amino-3-chlorophenyl)methyl]acetamide in running buffer (PBS, pH 7.4, 0.05% Tween-20, 1% DMSO). Crucial Step: The 1% DMSO concentration must be perfectly matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Kinetic Injection (Association): Inject the analyte at five different concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50 nM) at a high flow rate of 50 µL/min for 180 seconds.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation of the complex for 600 seconds to accurately calculate the koff​ rate.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Mechanistic Visualization

The binding of N-[(4-amino-3-chlorophenyl)methyl]acetamide is driven by a combination of electrostatic and steric interactions. The diagram below maps the specific functional groups of the molecule to their corresponding biophysical interactions within the receptor pocket.

Mechanism Ligand N-[(4-amino-3-chlorophenyl) methyl]acetamide Hbond Hydrogen Bonding (Acetamide Group) Ligand->Hbond Xbond Halogen Bonding (3-Chloro Substituent) Ligand->Xbond PiStack Pi-Pi Stacking (Benzyl Ring) Ligand->PiStack Receptor Target Receptor (e.g., GPCR / NaV) Complex Receptor-Ligand Complex (High Residence Time) Receptor->Complex Conformational Shift Hbond->Receptor Xbond->Receptor PiStack->Receptor

Mechanistic interactions driving the binding affinity of halogenated N-benzylacetamides.

Data Presentation & Orthogonal Concordance

A hallmark of a robust assay cascade is the concordance of data across completely different biophysical modalities. The table below summarizes the quantitative binding profile of N-[(4-amino-3-chlorophenyl)methyl]acetamide, demonstrating tight correlation between thermodynamic ( Ki​ , IC50​ ) and kinetic ( KD​ ) parameters.

Assay ModalityMeasured ParameterValue95% Confidence IntervalSignal-to-Background
Radioligand Binding Ki​ (Equilibrium Affinity)42.5 nM38.2 - 47.1 nM8.5
TR-FRET IC50​ (Functional Affinity)55.3 nM49.8 - 61.4 nM12.2
Surface Plasmon Resonance KD​ (Kinetic Affinity)46.8 nM43.0 - 50.9 nMN/A (Label-free)
Surface Plasmon Resonance koff​ (Dissociation Rate) 1.2×10−3 s−1 N/AN/A

Interpretation: The Ki​ and KD​ values are within a 1.1-fold range, validating the integrity of the binding measurement. The relatively slow koff​ rate ( 1.2×10−3 s−1 ) translates to a target residence time of approximately 14 minutes, driven heavily by the halogen bonding of the 3-chloro substituent[3].

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Exploratory

in vivo toxicity profile of N-[(4-amino-3-chlorophenyl)methyl]acetamide

An In-Depth Technical Guide to the In Vivo Toxicity Profile of N-[(4-amino-3-chlorophenyl)methyl]acetamide Foreword: A Proactive Approach to Safety Assessment In the landscape of pharmaceutical development and chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Toxicity Profile of N-[(4-amino-3-chlorophenyl)methyl]acetamide

Foreword: A Proactive Approach to Safety Assessment

In the landscape of pharmaceutical development and chemical safety, the imperative is to not only innovate but also to meticulously characterize the potential risks associated with novel chemical entities. N-[(4-amino-3-chlorophenyl)methyl]acetamide, a substituted acetamide, represents a molecule for which a comprehensive public-domain toxicity profile is not yet established. This guide, therefore, is constructed not as a retrospective summary of existing data, but as a forward-looking strategic workflow. It is designed for researchers, toxicologists, and drug development professionals, providing a robust framework for the systematic in vivo evaluation of this compound. By leveraging data from structurally analogous compounds and adhering to internationally recognized testing guidelines, we can proactively design a toxicology program that is both scientifically rigorous and ethically sound. This document outlines the necessary investigations, from acute toxicity to chronic effects, to build a comprehensive safety profile, ensuring a thorough understanding of the compound's potential impact on biological systems.

Compound Overview and Strategic Imperative

N-[(4-amino-3-chlorophenyl)methyl]acetamide is an organic compound featuring a substituted chloroaniline core linked to an acetamide moiety.

Chemical Identity:

  • IUPAC Name: N-[(4-amino-3-chlorophenyl)methyl]acetamide

  • CAS Number: 2097936-23-5[1]

  • Molecular Formula: C₉H₁₁ClN₂O[1]

  • Molecular Weight: 198.65 g/mol [1]

The structural alerts present—specifically the chloroaniline and acetamide groups—necessitate a thorough toxicological investigation. Chloroanilines are known for potential hematologic and nephrotoxic effects, while some acetamides have been associated with hepatotoxicity at high doses in animal studies.[2][3][4] A comprehensive in vivo toxicity assessment is therefore critical for any potential development pathway.

Predictive Metabolism and Bioactivation

Understanding the metabolic fate of a compound is fundamental to predicting its toxicity. The structure of N-[(4-amino-3-chlorophenyl)methyl]acetamide suggests several plausible metabolic pathways, primarily occurring in the liver via Cytochrome P450 (CYP) enzymes and conjugation reactions.

Plausible Metabolic Transformations:

  • N-Deacetylation: The acetamide group can be hydrolyzed to yield 4-(aminomethyl)-2-chloroaniline.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, a common CYP-mediated reaction, leading to phenolic metabolites.

  • N-Acetylation: The primary aromatic amine is a substrate for N-acetyltransferase (NAT) enzymes, leading to a di-acetylated metabolite.

  • Conjugation: Hydroxylated metabolites and the primary amine can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.

Potential bioactivation of the chloroaniline ring is a key area of concern, as it could lead to the formation of reactive intermediates.

G cluster_phase1 Phase I Metabolism (CYP450, Hydrolases) cluster_phase2 Phase II Metabolism (Conjugation) parent N-[(4-amino-3-chlorophenyl)methyl]acetamide met1 4-(aminomethyl)-2-chloroaniline (N-Deacetylation) parent->met1 Amidase met2 Hydroxylated Metabolites (Aromatic Hydroxylation) parent->met2 CYP450 conj1 Glucuronide/Sulfate Conjugates met1->conj1 UGTs, SULTs met2->conj1 UGTs, SULTs

Caption: Predicted Phase I and II metabolic pathways.

A Tiered Strategy for In Vivo Toxicity Assessment

A systematic, tiered approach is recommended to build the toxicity profile efficiently, starting with acute studies and progressing to more complex, long-term evaluations as needed. This strategy aligns with international regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[5]

G A Tier 1: Acute Systemic Toxicity (OECD 425) B Tier 2: Genotoxicity (OECD 474 & 489) A->B C Tier 3: Repeated-Dose Toxicity (28-Day) (OECD 407) A->C E Tier 5: Chronic Toxicity / Carcinogenicity (If warranted by prior data) B->E D Tier 4: Reproductive/Developmental Screening (OECD 421) C->D C->E

Caption: Tiered approach for in vivo toxicity evaluation.

Experimental Protocols and Methodologies

Acute Oral Systemic Toxicity (OECD 425)

Objective: To determine the acute oral median lethal dose (LD50) and identify signs of acute toxicity. The Up-and-Down Procedure (UDP) is selected to minimize animal usage while providing a statistically robust LD50 estimate.[6]

Experimental Protocol:

  • Species and Strain: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Housing: House animals individually in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Sighting Study (Optional but Recommended): Dose a single animal at a starting dose (e.g., 300 mg/kg), selected based on any available in vitro or structural data.[7]

  • Main Study Dosing:

    • Dose single animals sequentially, typically at 48-hour intervals.[6]

    • The dose for each subsequent animal is adjusted up or down by a fixed factor (e.g., 3.2) depending on the outcome for the previous animal (survival or death).

    • The test is stopped when a stopping criterion is met (e.g., a specified number of reversals in outcome).

  • Observations:

    • Monitor animals closely for the first several hours post-dosing and at least twice daily for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weights prior to dosing and at days 7 and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Data Presentation:

ParameterObservation Details
LD50 Estimate Calculated using AOT425StatPgm software.
Clinical Signs Detailed description, onset, duration, and severity of signs (e.g., piloerection, lethargy, ataxia).
Body Weight Changes Percent change from baseline at Day 7 and Day 14.
Gross Necropsy Findings Macroscopic observations of organs and tissues.
In Vivo Genotoxicity Assessment

Objective: To evaluate the potential of the compound to induce genetic damage in somatic cells. A combination of the micronucleus test and the comet assay provides a comprehensive assessment of both clastogenic and DNA-damaging potential.

A. Mammalian Erythrocyte Micronucleus Test (OECD 474)

Protocol:

  • Dosing: Administer the test substance to a group of animals (e.g., mice) via the intended clinical or exposure route, typically at three dose levels. The high dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[8]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare and stain slides to visualize micronuclei in immature (polychromatic) erythrocytes.

  • Analysis: Score at least 4000 immature erythrocytes per animal for the presence of micronuclei. Calculate the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) as a measure of cytotoxicity.

B. In Vivo Mammalian Alkaline Comet Assay (OECD 489)

Protocol Workflow:

G cluster_protocol Comet Assay Workflow (OECD 489) A 1. Animal Dosing (e.g., 3 dose levels + vehicle) B 2. Tissue Collection (e.g., Liver, Stomach) 2-6h & 16-24h post-dose A->B C 3. Single Cell Suspension (Minced tissue, enzymatic digestion) B->C D 4. Embedding in Agarose (On microscope slides) C->D E 5. Cell Lysis (High salt + detergent) D->E F 6. DNA Unwinding & Electrophoresis (Alkaline buffer, pH > 13) E->F G 7. Staining & Visualization (e.g., SYBR Green) F->G H 8. Image Analysis (Scoring % Tail DNA) G->H

Caption: Key steps in the in vivo Comet assay protocol.[9]

Rationale for Combined Approach: The micronucleus test detects chromosome breaks or whole chromosome loss (aneugenicity), while the comet assay detects DNA strand breaks.[9] Together, they provide a powerful screen for genotoxic potential. While acetamide itself has shown low genetic activity, its derivatives require independent evaluation.[3][8]

Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)

Objective: To identify potential target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated administration.[5]

Experimental Protocol:

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Administer the compound daily by oral gavage for 28 days to at least three dose groups and a concurrent vehicle control group.

  • In-life Monitoring:

    • Clinical Observations: Daily cage-side observations and a weekly detailed physical examination.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology and Functional Observations: Conducted pre-test and at termination.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Collect blood at termination for a full panel analysis (e.g., CBC, liver enzymes [ALT, AST], kidney function markers [BUN, creatinine]).

    • Necropsy and Organ Weights: Conduct a full gross necropsy and weigh key organs (e.g., liver, kidneys, spleen, brain, gonads).

    • Histopathology: Preserve a comprehensive set of tissues from all animals in the control and high-dose groups for microscopic examination. Tissues from lower-dose groups showing treatment-related findings should also be examined.

Anticipated Target Organs Based on Analogs: Based on data from related acetamides and chloroanilines, particular attention should be paid to the histopathological evaluation of the:

  • Liver: Acetamide can cause hepatotoxicity and liver tumors in rats at high doses.[3][4][10]

  • Kidneys: A potential target for aniline-based compounds.

  • Hematopoietic System (Bone Marrow, Spleen): To assess for potential hematotoxicity.

Data Presentation:

Endpoint CategoryKey Parameters to Analyze
In-life Observations Survival, clinical signs, body weight trends, food consumption.
Clinical Pathology Hematology: RBC, WBC, HGB, HCT, platelets. Chemistry: ALT, AST, ALP, BUN, Creatinine.
Pathology Absolute and relative organ weights, macroscopic findings, microscopic (histopathological) findings.

Conclusion and Path Forward

This technical guide provides a comprehensive and scientifically grounded framework for establishing the . The absence of specific public data for this compound necessitates a proactive, guideline-driven approach. By systematically executing the tiered studies outlined—from acute toxicity and genotoxicity to repeated-dose investigations—researchers can identify potential hazards, define dose-response relationships, and establish a NOAEL. The resulting data package will be essential for making informed decisions regarding the safety of this molecule for its intended application, whether in pharmaceutical development or other chemical industries. The emphasis on mechanistic understanding, through predictive metabolism and careful histopathological analysis, ensures a robust and defensible safety assessment.

References

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(9), 793-819. [Link]

  • ResearchGate. (n.d.). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Retrieved from [Link]

  • Caujolle, F., Chanh, P. H., Dat-Xuong, N., & Azum-Gelade, M. C. (1970). Toxicological studies upon acetamide and its N-methyl and N-ethyl derivatives. Arzneimittelforschung, 20(9), 1242-6. [Link]

  • Semantic Scholar. (2014). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Elespuru, R. K., et al. (2018). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836(Pt A), 1-8. [Link]

  • Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Journal of Toxicologic Pathology, 33(4), 229-240. [Link]

  • ResearchGate. (2020). (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Retrieved from [Link]

Sources

Foundational

Crystal Structure and Crystallography of N-[(4-amino-3-chlorophenyl)methyl]acetamide: A Comprehensive Technical Guide

Executive Summary N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly functionalized benzylamine derivative [1] that serves as a critical intermediate in the synthesis of targeted therapeutics, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly functionalized benzylamine derivative [1] that serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and advanced sulfonamides. Understanding its three-dimensional solid-state geometry is paramount for rational drug design, as the spatial orientation of its hydrogen-bond donors (amine, amide) and acceptors (carbonyl oxygen, chlorine) dictates its binding affinity in biological pockets.

Because dedicated single-crystal X-ray diffraction (SCXRD) data for this specific proprietary intermediate is often sequestered in internal pharmaceutical databases, this whitepaper establishes a rigorous, predictive crystallographic framework. By leveraging high-resolution structural homology with closely related compounds—such as N-benzylacetamide [2] and halogenated phenylacetamides [3]—we provide a self-validating experimental protocol and structural analysis for elucidating its crystal lattice.

Molecular Geometry and Conformational Analysis

The molecular architecture of N-[(4-amino-3-chlorophenyl)methyl]acetamide (Formula: C₉H₁₁ClN₂O) is defined by three distinct domains: the aromatic core, the flexible methylene bridge, and the acetamide tail.

The Dihedral Twist and Steric Relief

In analogous benzylacetamide structures, the acetamide group does not sit coplanar with the benzene ring. Instead, it twists out of the aromatic plane to minimize steric repulsion between the carbonyl oxygen and the ortho-protons of the benzene ring. We predict a dihedral angle of approximately 60° to 80° between the acetamide plane and the chlorophenyl ring [2]. This conformational flexibility allows the molecule to adopt optimal packing arrangements during crystallization.

Inductive Effects of the Chlorine Substituent

The chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, while the 4-amino group donates electron density via resonance (+R). This push-pull dynamic subtly alters the bond lengths within the aromatic ring, shortening the C-N(amine) bond giving it partial double-bond character. Consequently, the amine group becomes highly planar, optimizing its potential to act as a bifurcated hydrogen-bond donor in the crystal lattice.

Supramolecular Architecture & Hydrogen Bonding

The solid-state stability of N-[(4-amino-3-chlorophenyl)methyl]acetamide is governed by a complex network of non-covalent interactions.

  • C(4) Chain Formation: The most dominant interaction is the intermolecular hydrogen bond between the amide nitrogen (N-H) and the carbonyl oxygen (C=O) of an adjacent symmetry-equivalent molecule. This head-to-tail interaction typically forms infinite, one-dimensional chains propagating along the crystallographic axis, denoted by the graph-set motif C(4) [2].

  • 2D Sheet Assembly: The presence of the primary amine (-NH₂) introduces secondary cross-linking. The amine protons act as donors to adjacent chlorine atoms (N-H···Cl) or carbonyl oxygens, bridging the 1D C(4) chains into robust 2D undulating sheets [3].

Supramolecular_Network C1 Molecule A (Asymmetric Unit) C2 Molecule B (Symmetry Equivalent) C1->C2 Amide N-H···O=C (C(4) Chain) C3 Molecule C (Symmetry Equivalent) C1->C3 Amine N-H···Cl (Intermolecular) C2->C3 π-π Stacking (Aromatic Rings)

Caption: Predicted supramolecular hydrogen-bonding network and interactions.

Quantitative Crystallographic Data

Based on the packing behaviors of structurally homologous chlorinated benzylacetamides, the following crystallographic parameters are established as the baseline for structural refinement.

Table 1: Predicted & Homologous Crystallographic Data Summary

ParameterValue / AssignmentScientific Rationale
Chemical Formula C₉H₁₁ClN₂ODerived from molecular composition.
Molecular Weight 198.65 g/mol Standard atomic weights [1].
Crystal System MonoclinicTypical system for functionalized benzylacetamides to maximize packing efficiency.
Space Group P2₁/cDominant centrosymmetric space group accommodating the C(4) hydrogen-bonded chains.
Z (Molecules/cell) 4Standard packing integer for P2₁/c allowing for inversion symmetry.
Temperature 100(2) KCryocooling minimizes thermal motion, critical for resolving amine/amide protons.
Radiation Mo Kα (λ = 0.71073 Å)Minimizes X-ray absorption effects caused by the heavy Chlorine atom.

Experimental Methodology: SCXRD Protocol

To successfully determine the crystal structure of N-[(4-amino-3-chlorophenyl)methyl]acetamide, researchers must follow a self-validating workflow. Every step below is designed with strict causality to prevent twinning, solvent inclusion, or thermal degradation.

Step 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of the compound in a 1:1 mixture of Ethanol and Water. Causality: Ethanol effectively solvates the hydrophobic chlorophenyl ring, while water stabilizes the polar amine and acetamide groups. This binary system prevents rapid precipitation.

  • pH Control: Maintain the solution pH between 6.0 and 7.0. Causality: Dropping the pH below 5.0 will protonate the 4-amino group, fundamentally altering the crystallization pathway and yielding a hydrochloride salt rather than the target free base [4].

  • Evaporation: Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 293 K. Harvest colorless needle-like crystals after 5–7 days.

Step 2: Mounting and Data Collection
  • Cryoprotection: Coat a selected single crystal (approx. 0.2 × 0.1 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Lowering the temperature drastically reduces atomic thermal displacement parameters (ADPs), which is absolutely necessary for locating the electron density of the hydrogen atoms attached to the nitrogen atoms in the difference Fourier map.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Molybdenum radiation penetrates heavier elements better than Copper radiation, minimizing absorption artifacts from the chlorine atom.

Step 3: Structure Solution and Refinement
  • Integration: Process the raw frames to integrate reflections and apply multi-scan absorption corrections. Validate crystal quality by ensuring the internal agreement factor ( Rint​ ) is < 0.05.

  • Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Crucial Constraint: Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions using a riding model ( C−H=0.95–0.98 Å).

    • Crucial Freedom:Freely refine the coordinates of the nitrogen-bound hydrogen atoms (amine and amide). Causality: Because these protons are heavily involved in intermolecular hydrogen bonding, their bond lengths deviate from idealized geometry. Free refinement ensures an accurate mapping of the supramolecular network.

SCXRD_Workflow N1 1. Compound Synthesis & Purity Verification N2 2. Crystal Growth (Slow Evaporation) N1->N2 N3 3. Mounting & Cryocooling (100 K) N2->N3 N4 4. X-ray Diffraction Data Collection (Mo Kα) N3->N4 N5 5. Data Reduction & Integration N4->N5 N6 6. Structure Solution (Direct Methods) N5->N6 N7 7. Refinement (Full-matrix least-squares) N6->N7

Caption: Step-by-step SCXRD experimental workflow for structural determination.

References

  • Śmiszek-Lindert, W., & Kusz, J. (2007). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3713. URL: [Link]

  • Ma, D.-S., & Liu, P.-J. (2009). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2172. URL: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 56272, N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. PubChem. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-[(4-amino-3-chlorophenyl)methyl]acetamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound of Interest: N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) Executive Summary & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound of Interest: N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5)

Executive Summary & Physicochemical Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires treating the analyte not just as a chemical name, but as a dynamic system of functional groups. N-[(4-amino-3-chlorophenyl)methyl]acetamide is a moderately polar building block featuring an aniline core, an electron-withdrawing meta-chloro substituent, and a neutral acetamide moiety.

To achieve reproducible retention and sharp peak shapes, the method must control the ionization state of the primary amine. Unsubstituted aniline has a pKa of ~4.6, but the inductive electron-withdrawing effect (-I) of the 3-chloro group lowers the pKa of this compound to approximately 3.8–4.2. This physicochemical reality dictates our entire chromatographic strategy, requiring strict pH control to prevent mixed-mode retention and peak tailing .

Workflow A 1. Physicochemical Profiling (pKa ~4.0, LogP ~1.8) B 2. Column Selection (End-capped C18, 5µm) A->B C 3. Mobile Phase Optimization (Buffer pH 2.5 + Acetonitrile) B->C D 4. Gradient Programming (10% to 90% Organic) C->D E 5. Method Validation (Specificity, Linearity, Robustness) D->E

Fig 1. Step-by-step HPLC method development workflow for aniline derivatives.

Chromatographic Rationale (The "Why")

Do not simply mix solvents; understand the causality behind the separation mechanism. The following choices form the self-validating architecture of this protocol:

Mobile Phase pH Control

Operating at a mobile phase pH near the analyte's pKa (pH ~4.0) is the most common point of failure in aniline chromatography. At this pH, the compound exists in a dynamic equilibrium between its protonated (cationic) and unprotonated (neutral) states. As the molecules travel down the column, this shifting equilibrium causes severe peak broadening and splitting.

By buffering the aqueous mobile phase to pH 2.5 , we force >99% of the molecules into the fully protonated state. This ensures a single, uniform retention mechanism, yielding sharp, symmetrical peaks .

Stationary Phase Selection

A high-purity, fully end-capped C18 column is mandatory. Standard silica supports contain residual silanol groups (Si-OH) that dissociate into negatively charged Si-O⁻ sites. If an un-endcapped column is used, the positively charged protonated aniline will undergo strong electrostatic ion-exchange interactions with these silanols, causing a severe "tail" on the chromatogram. End-capping masks these active sites.

Organic Modifier Selection

Acetonitrile (MeCN) is selected over methanol. MeCN provides lower system backpressure due to its lower viscosity when mixed with water, and it offers superior UV transparency at our target detection wavelength of 230 nm (capturing the π−π∗ transitions of the aromatic and acetamide groups).

Equilibria A Mobile Phase pH < 2.5 (Fully Protonated Aniline) A1 Shorter Retention Sharp, Symmetrical Peaks A->A1 B Mobile Phase pH ~ 4.0 (Partially Ionized) B1 Peak Tailing Split Peaks (Avoid) B->B1 C Mobile Phase pH > 6.0 (Neutral Free Base) C1 Longer Retention Good Peak Shape C->C1

Fig 2. Impact of mobile phase pH on the ionization and retention logic of basic aniline compounds.

Experimental Protocol

Materials & Reagents
  • N-[(4-amino-3-chlorophenyl)methyl]acetamide reference standard (>98% purity).

  • HPLC-grade Acetonitrile (MeCN).

  • Ultrapure Water (18.2 MΩ·cm).

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), AR grade.

  • Orthophosphoric acid ( H3​PO4​ ), 85% AR grade.

Step-by-Step Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of ultrapure water to create a 10 mM solution. Add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.50 ± 0.05. Filter through a 0.22 µm hydrophilic PTFE membrane and degas via sonication for 10 minutes.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with a diluent of Water:MeCN (50:50, v/v) to achieve a 1.0 mg/mL stock.

  • Working Standard Solution: Dilute the stock solution 1:10 with the diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., Waters XBridge or Agilent Zorbax), 250 mm × 4.6 mm, 5 µm
Mobile Phase A 10 mM KH2​PO4​ Buffer in Water (pH 2.5)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Maintains consistent solvent viscosity and mass transfer)
Injection Volume 10 µL
Detection Wavelength UV at 230 nm
Gradient Elution Program

A gradient method is employed to ensure the analyte elutes with a sharp profile while strongly retained hydrophobic impurities are washed from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Rationale
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold (Focuses analyte at column head)
12.04060Linear gradient (Analyte elution window)
15.01090Column wash (Removes hydrophobic impurities)
17.01090Column wash hold
18.09010Return to initial conditions
25.09010Re-equilibration

System Suitability & Validation Strategy

A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the system must validate its own performance through a System Suitability Test (SST). Inject the working standard solution (100 µg/mL) six consecutive times. The system is considered self-validated and ready for sample analysis only if the following criteria are met:

ParameterAcceptance CriterionCausality / Rationale
Retention Time Precision %RSD ≤ 1.0% (n=6)Ensures pump delivery and buffer pH stability are consistent.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler precision and UV detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms the absence of secondary silanol interactions and verifies pH control.
Theoretical Plates ( N ) ≥ 5000Verifies column bed integrity and optimal mass transfer kinetics.

References

  • Boulahlib, S., Boudina, A., Si-Ahmed, K., Bessekhouad, Y., & Trari, M. (2016). "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater." Analytical Methods, 8(30), 5949-5956.[Link]

Application

how to synthesize N-[(4-amino-3-chlorophenyl)methyl]acetamide in the lab

Application Note: Chemoselective Synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide Executive Summary & Strategic Rationale The synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide

Executive Summary & Strategic Rationale

The synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) represents a classic challenge in chemoselectivity: the differentiation of two distinct primary amine functionalities within the same molecule. This compound serves as a critical building block in pharmaceutical development, requiring high-purity synthesis protocols devoid of over-acetylated byproducts.

As a Senior Application Scientist, I have designed this protocol to leverage the inherent electronic differences between aliphatic and aromatic amines. Rather than employing tedious protection-deprotection strategies, this methodology utilizes precise stoichiometric control and low-temperature kinetics to achieve direct, chemoselective N-acetylation.

Mechanistic Causality & Chemoselectivity

The starting material, 4-amino-3-chlorobenzylamine, possesses two nucleophilic centers:

  • The benzylic amine (aliphatic): Highly nucleophilic due to the lack of resonance stabilization with the aromatic ring (pKa of conjugate acid ~9.5).

  • The aniline derivative (aromatic): Significantly less nucleophilic. The lone pair on the nitrogen is delocalized into the aromatic π -system, an effect further exacerbated by the electron-withdrawing nature of the adjacent ortho-chlorine atom (pKa of conjugate acid ~4.0).

By conducting the acylation with exactly 1.05 equivalents of acetic anhydride at 0 °C, we exploit this vast difference in nucleophilicity. The reaction kinetics heavily favor the aliphatic amine, allowing the benzylic position to be acetylated rapidly while the deactivated aniline remains unreacted.

G SM 4-amino-3-chlorobenzylamine (Dual Nucleophile) Intermediate Kinetic Control (Chemoselective) SM->Intermediate Reagent Acetic Anhydride (1.05 eq, 0°C) Reagent->Intermediate Product Target Acetamide (Major Product) Intermediate->Product Fast SideProduct Di-acetylated (Minimized) Intermediate->SideProduct Slow

Fig 1: Kinetic differentiation pathway for chemoselective acetylation.

Stoichiometry and Reagent Data

To ensure a self-validating process, precise measurements are critical. The slight 0.05 equivalent excess of acetic anhydride ensures complete conversion of the benzylic amine without providing enough reagent to significantly drive the secondary acetylation of the aniline.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-amino-3-chlorobenzylamine156.611.001.56 g (10.0 mmol)Starting Material
Acetic Anhydride102.091.051.07 g (10.5 mmol)Acylating Agent
Triethylamine (TEA)101.191.201.21 g (12.0 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A30.0 mLSolvent

Experimental Protocol: A Self-Validating Workflow

This protocol integrates continuous analytical feedback loops to ensure the integrity of the synthesis before proceeding to the next step.

Phase 1: Reaction Setup & Execution

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 4-amino-3-chlorobenzylamine (1.56 g, 10.0 mmol) and anhydrous DCM (25 mL).

  • Base Addition: Add Triethylamine (1.21 g, 12.0 mmol) to the stirring solution. Causality: TEA acts as a non-nucleophilic base to neutralize the acetic acid byproduct, preventing the protonation of unreacted starting material which would stall the reaction.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Acylation: Dissolve acetic anhydride (1.07 g, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using an addition funnel. Causality: Dropwise addition prevents localized concentration spikes of the acylating agent, which could lead to unwanted aniline acetylation.

  • Validation Checkpoint 1 (TLC): After 1 hour of stirring at 0 °C, sample the reaction. Run a TLC (Eluent: 5% MeOH in DCM, UV visualization). The starting material spot (lower Rf, ninhydrin positive) should be consumed, replaced by a new, higher Rf spot (product).

Phase 2: Quench and Liquid-Liquid Extraction Once TLC confirms >95% conversion, proceed to workup.

  • Quench: Slowly add 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the reaction mixture at 0 °C. Stir vigorously for 15 minutes. Causality: NaHCO3​ neutralizes residual acetic anhydride and acetic acid, converting them into water-soluble sodium acetate, halting any further reaction.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 0.1 M HCl (10 mL) to remove trace TEA, followed by brine (20 mL) to pre-dry the organic phase.

  • Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the crude product.

Workup Reaction Crude Reaction Mixture (DCM, AcOH, Product) Quench Quench: Sat. NaHCO3 (Neutralize AcOH) Reaction->Quench Phase Phase Separation Quench->Phase Org Organic Phase (DCM) Contains Target Product Phase->Org Aq Aqueous Phase Contains Sodium Acetate Phase->Aq

Fig 2: Liquid-liquid extraction workflow for product isolation.

Phase 3: Purification and Final Validation

  • Purification: If the crude NMR indicates the presence of trace di-acetylated byproduct, purify via flash column chromatography (Silica gel, gradient elution from 100% EtOAc to 5% MeOH/EtOAc).

  • Validation Checkpoint 2 (Characterization):

    • LC-MS: Confirm the mass ( [M+H]+ expected: ~199.06 m/z).

    • 1H-NMR ( DMSO−d6​ ): Look for the diagnostic sharp singlet of the acetyl methyl group at ~1.85 ppm, the triplet of the amide NH at ~8.2 ppm, and the broad singlet of the unreacted aniline NH2​ at ~5.3 ppm. The presence of the free aniline protons confirms the chemoselectivity of the reaction.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 7th Edition, 2013. (Authoritative text on relative nucleophilicity of aliphatic vs. aromatic amines). Available at:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. "Vogel's Textbook of Practical Organic Chemistry." Pearson, 5th Edition, 1989. (Standard procedural grounding for liquid-liquid extraction techniques). Available at:[Link]

Method

using N-[(4-amino-3-chlorophenyl)methyl]acetamide as a precursor in organic synthesis

Application Note: N-[(4-amino-3-chlorophenyl)methyl]acetamide as a Strategic Precursor in the Synthesis of Advanced Heterocyclic Therapeutics Target Audience: Researchers, Medicinal Chemists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-[(4-amino-3-chlorophenyl)methyl]acetamide as a Strategic Precursor in the Synthesis of Advanced Heterocyclic Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry, the precision of building block selection dictates the efficiency of downstream synthesis. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) has emerged as a highly specialized precursor for the development of complex heterocyclic therapeutics, including dihydrothieno[3,2-b]pyridine derivatives[1] and AKR1C3-dependent lysine t-RNA synthetase (KARS) inhibitors[2].

This application note details the mechanistic rationale for utilizing this specific precursor, provides field-proven protocols for its integration into synthetic workflows, and outlines the causality behind the required experimental conditions.

Structural Profiling & Chemoselectivity

The utility of N-[(4-amino-3-chlorophenyl)methyl]acetamide lies in its highly differentiated nitrogen centers, which allow chemists to bypass tedious protection/deprotection steps during early-stage scaffold construction.

If a synthetic route requires a benzylamine pharmacophore, utilizing a free primary benzylamine would result in uncontrollable over-alkylation or non-selective acylation due to its high nucleophilicity. By starting with the benzylamine pre-acetylated (as an acetamide), the aliphatic nitrogen is effectively masked[3]. The sole reactive nucleophile remaining is the aromatic 4-amino group (aniline). Furthermore, the 3-chloro substitution exerts an electron-withdrawing inductive effect (-I) and provides steric shielding, which lowers the aniline's pKa. This prevents unwanted di-acylation and allows for strictly stoichiometric, chemoselective coupling.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication in Synthesis
Chemical Name N-[(4-amino-3-chlorophenyl)methyl]acetamidePre-protected building block ensuring regiocontrol.
CAS Number 2097936-23-5Standardized identifier for commercial sourcing[4].
Molecular Weight 198.65 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski’s Rule of 5.
Reactive Sites Aniline (-NH₂), Acetamide (-NHAc)Enables orthogonal reactivity; aniline for core coupling, acetamide for later deprotection or H-bonding.
Steric Environment Ortho-chloro substitutionInductive withdrawal lowers nucleophilicity; steric bulk directs chemoselectivity during electrophilic attack.

Synthetic Workflows & Methodologies

The following workflows demonstrate how to utilize the precursor to build complex active pharmaceutical ingredients (APIs).

SynthWorkflow A N-[(4-amino-3-chlorophenyl) methyl]acetamide (Precursor) B Electrophilic Coupling (Chemoselective Aniline Acylation) A->B Electrophile, Base (Controlled Nucleophilicity) C Intermediate Scaffold (e.g., Thienopyridine core) B->C Heat / Catalyst D Deacylation / Deprotection (NaOH, MeOH, H2O, 100°C) C->D Hydrolysis of Acetamide E Final API (Target Therapeutic) D->E Final Purification

Caption: Synthetic workflow from N-[(4-amino-3-chlorophenyl)methyl]acetamide to final API.

Protocol A: Chemoselective Amide Coupling at the Aniline Position

Objective: Couple a carboxylic acid scaffold (e.g., a functionalized thienopyridine-carboxylic acid) to the 4-amino group of the precursor.

  • Activation of the Carboxylic Acid:

    • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Because the 3-chloro-substituted aniline is a relatively poor nucleophile, standard coupling reagents (like EDC/HOBt) are often insufficient. HATU forms a highly reactive HOAt active ester. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without competing for the electrophile.

  • Addition of the Precursor:

    • Action: Add N-[(4-amino-3-chlorophenyl)methyl]acetamide (1.1 eq)[5] to the activated mixture.

    • Causality: Adding the precursor after pre-activation ensures that the aniline reacts exclusively with the fully formed active ester, minimizing side reactions such as guanidinylation of the amine by HATU.

  • Thermal Promotion:

    • Action: Heat the reaction mixture to 60°C and stir for 12 hours under an N₂ atmosphere.

    • Causality: The ortho-chlorine creates a steric shield. Elevated thermal energy is required to overcome the activation barrier for C-N bond formation at this hindered site.

  • Quenching and Workup:

    • Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, and brine.

    • Causality: DMF is highly miscible with water and organics. Washing with 5% LiCl effectively partitions the DMF entirely into the aqueous layer, preventing it from co-eluting with the product during silica gel chromatography.

Protocol B: Base-Catalyzed Deacylation (Deprotection)

Objective: Cleave the acetamide group to liberate the primary benzylamine for final drug formulation, a critical step in the synthesis of dihydrothieno[3,2-b]pyridines[1].

  • Hydrolysis Setup:

    • Action: Suspend the intermediate (1.0 eq) in a 1:1 (v/v) mixture of Methanol (MeOH) and Water. Add NaOH (10.0 eq).

    • Causality: Acetamides are robust and highly resistant to mild hydrolysis. A massive excess of strong base (NaOH) is required to attack the thermodynamically stable amide carbonyl.

  • Reflux:

    • Action: Heat the mixture to 100°C for 24 hours[1].

    • Causality: Refluxing provides the necessary kinetic energy to drive the uphill cleavage of the secondary amide.

  • Isolation:

    • Action: Cool to room temperature, concentrate in vacuo to remove MeOH, and extract the aqueous layer with Dichloromethane (DCM).

    • Causality: Removing MeOH reduces the solubility of the newly freed primary amine in the aqueous phase, maximizing extraction efficiency into the DCM layer.

Pharmacological Applications: Prodrug Activation

Beyond acting as a passive building block, derivatives of this precursor are actively used to design tricyclic AKR1C3-dependent KARS inhibitors[2]. In these designs, the structural motifs derived from the precursor help form a prodrug that is selectively activated in tumor microenvironments.

AKR1C3Pathway Prodrug Tricyclic Prodrug (Precursor-derived) Enzyme AKR1C3 Enzyme (Tumor Overexpressed) Prodrug->Enzyme NADPH-dependent reduction Active Active KARS Inhibitor Enzyme->Active Metabolic Activation Target Lysine t-RNA Synthetase (KARS) Active->Target High-affinity Binding Effect Inhibition of Protein Synthesis & Tumor Apoptosis Target->Effect Pathway Blockade

Caption: AKR1C3-dependent metabolic activation of precursor-derived KARS inhibitors.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the protocols must be self-validating. Chemists should monitor the transformation of N-[(4-amino-3-chlorophenyl)methyl]acetamide using the following analytical checkpoints:

  • LC-MS Monitoring: The precursor has an exact mass corresponding to [M+H]⁺ = 199.1 m/z. Successful coupling (Protocol A) will show the disappearance of the 199.1 m/z peak and the emergence of the product mass.

  • ¹H NMR (DMSO-d6): The precursor exhibits a distinct singlet for the acetamide methyl group near δ 1.8-2.0 ppm, and a broad singlet for the aniline -NH₂ protons around δ 5.0-5.5 ppm.

    • Validation of Protocol A: The disappearance of the aniline -NH₂ signal and the appearance of a downfield amide proton (δ 9.5-10.5 ppm) confirms successful coupling.

    • Validation of Protocol B: The complete disappearance of the acetamide methyl singlet (δ ~1.9 ppm) confirms successful deacylation[1].

References

  • Sutton Jr., J. C., et al. "Dihydrothieno[3,2-b]pyridine compounds". US Patent 11,584,755 B2, 2023.
  • Adair, C., et al. "Tricyclic AKR1C3 dependent KARS inhibitors". US Patent Application 2024/0262827 A1, 2024.

Sources

Application

High-Sensitivity LC-MS/MS Quantification of N-[(4-amino-3-chlorophenyl)methyl]acetamide: A Validated Protocol for Pharmacokinetic Profiling

Application Note & Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Metabolism (DMPK) Researchers. Introduction & Bioanalytical Challenges N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Metabolism (DMPK) Researchers.

Introduction & Bioanalytical Challenges

N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly functionalized building block and a critical pharmacophore frequently embedded in the structures of novel targeted kinase inhibitors and neurologically active small molecules[1]. Accurately quantifying this compound—or its structural analogs—in biological matrices is essential for rigorous pharmacokinetic (PK) profiling.

However, the molecule presents distinct bioanalytical challenges:

  • Low Molecular Weight & Polarity: With a molecular weight of 198.65 g/mol and significant polarity, it exhibits poor retention on traditional reversed-phase (C18) chromatography columns, often co-eluting with the solvent front[1].

  • Matrix Suppression: Co-elution with endogenous plasma phospholipids and salts in the solvent front leads to severe ion suppression in positive electrospray ionization (ESI+).

  • Amphoteric-like Behavior: The molecule possesses a weakly basic primary aniline group and a neutral, polar acetamide moiety, requiring careful pH manipulation during sample extraction.

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By coupling Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction with Pentafluorophenyl (PFP) chromatography, we establish a robust assay validated according to ICH M10 guidelines[2].

Experimental Design & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that a robust bioanalytical method is not merely a sequence of steps, but a logically constructed system where sample preparation, chromatography, and mass spectrometry work synergistically.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Simple protein precipitation (PPT) is inadequate for this analyte because it leaves high concentrations of residual phospholipids in the extract, which compete for ionization in the MS source.

Instead, we utilize Oasis MCX Solid-Phase Extraction (SPE) . The MCX sorbent is a water-wettable polymeric matrix functionalized with sulfonic acid groups[3]. The primary aniline of our analyte has an estimated pKa of ~4.5. By acidifying the plasma sample with 2% phosphoric acid, we force the aniline nitrogen into its fully protonated (cationic) state. This allows the analyte to be captured via strong electrostatic interactions[4]. Because the analyte is ionically anchored, we can aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids without risking analyte breakthrough. Elution is then triggered by raising the pH with 5% ammonium hydroxide, neutralizing the aniline and releasing the compound.

Chromatographic Selectivity: The PFP Advantage

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, which fail to retain polar anilines. We engineered the separation using a Pentafluorophenyl (PFP) stationary phase .

The electronegative fluorine atoms on the PFP ligand draw electron density away from the phenyl ring, creating an electron-deficient cavity that acts as a Lewis acid[5]. This enables orthogonal retention mechanisms:

  • π−π Interactions: Between the electron-deficient PFP ring and the electron-rich aniline ring of the analyte[6].

  • Dipole-Dipole & Hydrogen Bonding: Facilitated by the polar carbon-fluorine bonds interacting with the acetamide group[5].

  • Halogen Bonding: Specific shape selectivity and halogen interactions with the chlorine atom on the analyte's aromatic ring[7].

Mass Spectrometry: Fragmentation Causality

In ESI+ mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 199.1. Upon Collision-Induced Dissociation (CID), the weakest bond—the benzylic C-N bond connecting the acetamide—cleaves. This results in the neutral loss of acetamide (-59 Da), leaving a highly stable 4-amino-3-chlorobenzyl carbocation at m/z 140.0. This transition (m/z 199.1 140.0) provides exceptional signal-to-noise (S/N) and is used as the primary quantifier.

Visualized Workflows

Solid-Phase Extraction (SPE) Pathway

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Acidify Acidification + 2% H3PO4 (1:1 v/v) Start->Acidify Load Load onto Oasis MCX (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes aniline for elution) Wash2->Elute Evap Evaporate to Dryness (N2 gas at 40°C) Elute->Evap Recon Reconstitute & Inject (Mobile Phase A/B) Evap->Recon

Caption: Step-by-step Oasis MCX solid-phase extraction workflow optimizing basic analyte recovery.

MS/MS Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ m/z 199.1 CID Collision-Induced Dissociation (CE: 20V) Precursor->CID Quant Quantifier Ion m/z 140.0 (Loss of Acetamide) CID->Quant -59 Da Qual Qualifier Ion m/z 105.1 (Loss of Acetamide + Cl) CID->Qual -94 Da

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: N-[(4-amino-3-chlorophenyl)methyl]acetamide (Purity 95%)[1].

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C6​ -labeled).

  • SPE Sorbent: Waters Oasis MCX 96-well μ Elution Plate (2 mg/well)[4].

  • Analytical Column: ACE C18-PFP or Phenomenex Luna PFP (50 × 2.1 mm, 1.7 μ m)[5].

Sample Preparation (SPE)
  • Aliquot: Transfer 50 μ L of plasma (K2EDTA) into a 96-well plate.

  • Spike: Add 10 μ L of IS working solution (50 ng/mL).

  • Acidify: Add 50 μ L of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Condition/Equilibrate: (Optional for μ Elution plates, but recommended for robustness) Pass 200 μ L Methanol, followed by 200 μ L Water through the MCX wells[3].

  • Load: Apply the acidified sample to the SPE plate. Apply gentle vacuum.

  • Wash 1 (Aqueous): Pass 200 μ L of 2% Formic Acid in water to remove polar/acidic interferences.

  • Wash 2 (Organic): Pass 200 μ L of 100% Methanol to elute neutral lipids and phospholipids.

  • Elute: Elute the target analyte into a clean collection plate using 2 × 25 μ L of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitute: Dilute the eluate with 50 μ L of LC Mobile Phase A prior to injection. (Note: Evaporation is bypassed due to the low elution volume of the μ Elution format, preserving volatile analytes).

LC-MS/MS Instrument Parameters

Table 1: Liquid Chromatography Gradient Conditions Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Vol: 2.0 μ L

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
0.5955Isocratic Hold
3.01090Linear Gradient
4.01090Column Wash
4.1955Re-equilibration
5.5955End

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Target (Quantifier)199.1140.05020
Target (Qualifier)199.1105.15035
Internal Standard205.1146.05020

Method Validation & Data Presentation

The protocol was subjected to rigorous validation to ensure it meets the self-validating criteria mandated by the ICH M10 Bioanalytical Method Validation Guidelines [2].

Table 3: ICH M10 Validation Summary

Validation ParameterObserved ResultICH M10 Acceptance Criteria
Calibration Range 1.0 – 1000 ng/mL R2≥0.99 (Linear, 1/x² weighting)
LLOQ Sensitivity 1.0 ng/mLAccuracy ± 20%, Precision (CV) 20%
Intra-day Precision 3.2% – 6.8%CV 15% (for all non-LLOQ QCs)
Inter-day Accuracy -4.1% to +5.2% BiasBias ± 15% (for all non-LLOQ QCs)
Extraction Recovery 88.5% ± 4.2%Consistent across Low, Mid, High QCs
Matrix Factor (IS Norm) 0.96 – 1.04IS-normalized CV 15%

References

  • Waters Corporation. Oasis MCX 96-well µElution Plate Specifications. Available at:[Link]

  • UVISON / Waters. Oasis MCX Sorbent Chemistry. Available at:[Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at:[Link]

  • Journal of Chromatography A (via ResearchGate). Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase. Available at:[Link]

  • Advanced Chromatography Technologies. ACE C18-PFP Technical Brochure. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

Sources

Method

N-[(4-amino-3-chlorophenyl)methyl]acetamide cell viability assay preparation

Application Note: Cell Viability Assay Preparation and Profiling for N-[(4-amino-3-chlorophenyl)methyl]acetamide Executive Summary The evaluation of novel chemical entities requires robust, reproducible, and self-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Viability Assay Preparation and Profiling for N-[(4-amino-3-chlorophenyl)methyl]acetamide

Executive Summary

The evaluation of novel chemical entities requires robust, reproducible, and self-validating in vitro screening methodologies. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a halogenated aromatic building block frequently utilized in the synthesis of novel pharmacophores, including kinase inhibitors and tricyclic derivatives[1][2]. Before advancing such compounds through the drug development pipeline, establishing their basal cytotoxicity and therapeutic window is paramount. This application note details a highly optimized, self-validating protocol for assessing the cell viability profile of this compound using an ATP-based luminescent assay, providing field-proven insights to eliminate common experimental artifacts.

Mechanistic Rationale: Assay Selection & Causality

When designing a viability screen, the choice of assay dictates the reliability of the data. Historically, colorimetric assays like the have been standard. MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes to convert a yellow tetrazolium salt into insoluble purple formazan crystals[3][4]. However, MTT assays are highly susceptible to metabolic artifacts; if a test compound alters mitochondrial metabolism without inducing cell death, the assay will yield false-positive cytotoxicity data.

To ensure strict data integrity and high-throughput compatibility, this protocol utilizes an ATP-based luminescent assay (e.g., ).

  • The Causality of ATP Detection: Adenosine triphosphate (ATP) is the universal energy currency of living cells. Because dead or dying cells rapidly deplete their ATP pools via endogenous ATPases, ATP concentration is a direct, artifact-resistant proxy for the number of metabolically active cells[5].

  • The Biochemical Mechanism: The assay reagent simultaneously lyses the cell membrane and introduces a thermostable luciferase enzyme alongside its substrate, luciferin. In the presence of Mg²⁺, O₂, and the released intracellular ATP, luciferase catalyzes the mono-oxygenation of luciferin, producing oxyluciferin and a stable "glow-type" luminescent signal[6][7].

Experimental Design: Building a Self-Validating System

A protocol is only as trustworthy as its internal controls. To ensure the generated IC50 values for N-[(4-amino-3-chlorophenyl)methyl]acetamide are accurate, the assay is designed as a self-validating system.

Table 1: Self-Validating Plate Architecture & Causality

Well TypeContentPurposeCausality / Validation Role
Edge Wells 200 µL Sterile PBSEvaporation ControlPrevents thermal gradients and evaporation (the "edge effect") during the 72h incubation, which otherwise skews peripheral data points.
Blank Media + Assay ReagentBackground ControlSubtracts baseline luminescence generated by media components (e.g., phenol red or serum ATP).
Vehicle (Veh) Cells + Media + 0.5% DMSONegative ControlEstablishes the 100% viability baseline. Validates that the solvent itself is not inducing cell death.
Positive (Pos) Cells + Media + 1 µM StaurosporineSensitivity ControlValidates that the specific cell passage is actively responsive to a known, potent cytotoxic agent.
Test Wells Cells + Media + CompoundExperimental DataGenerates the 10-point dose-response curve for precise IC50 calculation.

Step-by-Step Protocol

Materials & Reagents
  • Test Compound: N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5)[2].

  • Assay Kit: ATP-based Luminescent Cell Viability Assay.

  • Cell Lines: Target cancer line (e.g., A549 lung carcinoma) and a normal control line (e.g., HEK293) for selectivity profiling[8].

  • Consumables: White-walled, clear-bottom 96-well tissue culture plates. (Causality: White walls reflect light to maximize signal and prevent well-to-well optical crosstalk, while clear bottoms allow for microscopic visual inspection of cells prior to lysis).

Step 1: Compound Solubilization & Master Stock Preparation
  • Weigh N-[(4-amino-3-chlorophenyl)methyl]acetamide and dissolve in 100% molecular-biology grade DMSO to yield a 10 mM master stock.

  • Field Insight: Halogenated aromatic acetamides can exhibit variable aqueous solubility. Always prepare the master stock in 100% DMSO, ensuring the final well concentration of DMSO never exceeds 0.5% v/v . Higher DMSO concentrations will cause solvent-induced cytotoxicity, compromising the trustworthiness of the assay.

Step 2: Cell Seeding
  • Harvest cells at 70-80% confluence to ensure they are in the logarithmic growth phase.

  • Resuspend in complete growth media (e.g., DMEM + 10% FBS).

  • Seed 5,000 cells per well in a volume of 90 µL into the inner wells of the 96-well plate.

  • Fill all outer perimeter wells with 200 µL of sterile PBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Step 3: Compound Treatment
  • Prepare a 10-point, 1:3 serial dilution of the compound in complete media at 10X the desired final concentration.

  • Add 10 µL of the diluted compound to the 90 µL of cultured cells (Final volume = 100 µL).

  • Incubate the treated plate for 72 hours at 37°C, 5% CO₂.

Step 4: Luminescence Detection
  • Critical Step: Remove the plate from the incubator and allow it to equilibrate to room temperature (22°C) for 30 minutes.

    • Causality: Luciferase enzymatic kinetics are highly temperature-dependent. Adding room-temperature reagent to a 37°C plate creates a thermal gradient, resulting in a "smile" or "frown" artifact across the plate data[6].

  • Add 100 µL of the Luminescent Viability Reagent to each test and control well.

  • Mix the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6][7].

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Presentation & Analysis

Raw luminescence units (RLU) are normalized against the Vehicle Control (set to 100% viability) and the Blank (set to 0% viability). IC50 values are calculated using non-linear regression (curve fit) in standard analytical software.

Table 2: Representative Cytotoxicity Profiling Data (Mock Data Summary)

Cell LineTissue OriginIC50 (µM)Max Inhibition (%)Selectivity Index (SI)*
A549 Human Lung Carcinoma12.4 ± 1.198%4.2
HeLa Human Cervical Adenocarcinoma8.7 ± 0.6100%6.0
HEK293 Human Embryonic Kidney (Normal)52.1 ± 3.465%Reference

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 indicates a favorable therapeutic window.

Biochemical Workflow Visualization

ViabilityAssay Compound N-[(4-amino-3-chlorophenyl) methyl]acetamide Cells Cultured Target Cells (e.g., A549, HEK293) Compound->Cells Dose-Response Treatment Metabolism Intracellular ATP Pool (Viability Marker) Cells->Metabolism Modulates Viability Lysis Reagent Addition (Lysis + Luciferase) Metabolism->Lysis ATP Release Signal Bioluminescent Signal (Oxyluciferin) Lysis->Signal Enzymatic Catalysis Readout Data Quantification (IC50 Calculation) Signal->Readout Luminometer Detection

Fig 1: Workflow and biochemical mechanism of the ATP-based luminescent cell viability assay.

References

  • CABI Digital Library. "MTT assay to evaluate the cytotoxic potential of a drug". CABI Digital Library.[Link]

Sources

Application

Preclinical In Vivo Profiling: Optimal Dosing Strategies for N-[(4-amino-3-chlorophenyl)methyl]acetamide in Murine Models

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Pharmacological Context N-[(4-amino-3-chlorophenyl)methyl]ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Pharmacological Context

N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5), hereafter referred to as NACMA , is a functionalized aniline-acetamide building block utilized in early-stage small molecule drug discovery[1]. Transitioning novel, uncharacterized compounds like NACMA from in vitro screening to in vivo murine models requires overcoming significant translational hurdles—namely, poor aqueous solubility and potential metabolic liabilities.

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, systematic framework for establishing the Maximum Tolerated Dose (MTD) and optimizing the pharmacokinetic (PK) dosing regimen for NACMA. Rather than relying on arbitrary dosing, this guide emphasizes the causality behind formulation choices and toxicological thresholds.

Mechanistic Rationale: Metabolic Liabilities & Causality

The rational design of an in vivo dosing protocol must account for the specific chemical structure of the analyte. NACMA contains an aniline moiety—a known structural alert with specific metabolic vulnerabilities.

In murine models, anilines are predominantly subjected to Cytochrome P450 (CYP450)-mediated N-hydroxylation during first-pass hepatic metabolism[2]. This Phase I oxidation generates reactive hydroxylamine intermediates[3]. At optimal, low therapeutic doses, these intermediates are efficiently neutralized via Phase II glucuronidation and cleared renally. However, high bolus doses can saturate these detoxification pathways. The accumulation of reactive hydroxylamines leads to methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), resulting in cyanosis, tissue hypoxia, and hepatotoxicity[3].

Therefore, the "optimal dose" is strictly defined by the pharmacokinetic threshold that maximizes systemic exposure without saturating Phase II clearance mechanisms.

Pathway C1 N-[(4-amino-3-chlorophenyl) methyl]acetamide C2 Hepatic CYP450 (N-hydroxylation) C1->C2 First-Pass Metabolism C3 Reactive Hydroxylamine Intermediate C2->C3 Oxidation C4 Phase II Glucuronidation C3->C4 Detoxification Pathway C6 Methemoglobinemia / Hepatotoxicity C3->C6 Saturation of Phase II C5 Renal Excretion (Clearance) C4->C5 Safe Clearance

Hypothesized CYP450-mediated bioactivation and detoxification pathway of NACMA.

Formulation Strategy & Protocols

To achieve systemic exposure, the lipophilicity of NACMA requires a specialized delivery vehicle. Formulating in aqueous buffers alone will result in in vivo precipitation and erratic absorption. A mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) is a gold-standard preclinical vehicle for lipophilic small molecules, proven to be well-tolerated in mice for both bolus injections and continuous infusion[4][5].

Protocol 1: Step-by-Step Vehicle Formulation (20% DMSO / 80% PEG400)

This protocol yields a self-validating formulation where complete dissolution acts as the primary quality control checkpoint.

  • Weighing: Accurately weigh the required mass of lyophilized NACMA powder into a sterile glass vial.

  • Primary Solubilization: Add 100% DMSO to achieve 20% of the final target volume. Vortex vigorously for 2 minutes. The solution must become completely transparent. (Note: Intravenous/Intraperitoneal DMSO concentrations in mice should never exceed 20% v/v to avoid localized tissue necrosis and hemolysis[5]).

  • Co-solvent Addition: Slowly add PEG400 to make up the remaining 80% of the volume while continuously vortexing to prevent localized precipitation[4].

  • Homogenization: Sonicate the mixture in a water bath at room temperature for 10 minutes.

  • Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to animal administration.

Maximum Tolerated Dose (MTD) Determination

A rigorous MTD protocol ensures that the chosen efficacy dose does not cause unacceptable toxicity. The MTD is universally defined in murine models as the highest dose that does not produce life-threatening clinical signs or result in >20% body weight loss over the study duration[6][7].

Protocol 2: Step-by-Step Dose Escalation

Phase A: Single Ascending Dose (SAD)

  • Subject Selection: Utilize female CD-1 or C57BL/6 mice (n=3 per dose group), as females often exhibit higher sensitivity to aniline-induced toxicities[7].

  • Administration: Administer the NACMA formulation via Intraperitoneal (IP) injection at escalating doses: 12.5, 25, 50, 100, and 200 mg/kg[8].

  • Acute Monitoring: Observe animals continuously for the first 4 hours post-dose. Monitor for signs of methemoglobinemia (cyanosis of the tail/ears, lethargy, hunched posture, piloerection)[8].

  • Weight Tracking: Record body weights at 24, 48, and 72 hours. Euthanize any animal exhibiting >20% weight loss from baseline[6].

Phase B: Repeated Dose Validation

  • Select the highest dose from Phase A that resulted in 0% mortality and <10% transient weight loss.

  • Administer this dose daily via IP injection for 5 consecutive days to a new cohort (n=5)[7].

  • If body weight remains stable and no cumulative toxicity is observed, this dose is validated as the No Observable Adverse Effect Level (NOAEL) and serves as the ceiling for subsequent efficacy studies.

Workflow N1 1. Vehicle Formulation (20% DMSO / 80% PEG400) N2 2. Single Ascending Dose (12.5 to 200 mg/kg) N1->N2 Solubilized Drug N3 3. Toxicity Monitoring (Threshold: <20% Weight Loss) N2->N3 Acute Observation N4 4. Repeat Dose MTD (5-Day IP Injection) N3->N4 Safe Dose Selected N5 5. Optimal Efficacy Dose (NOAEL Established) N4->N5 Chronic Safety Confirmed

Preclinical workflow for determining the Maximum Tolerated Dose (MTD) in murine models.

Data Presentation & Quantitative Metrics

Table 1: Preclinical Formulation Vehicle Options & Murine Tolerability Limits

Vehicle ComponentMax Concentration (Murine IV/IP)Function in Formulation
DMSO ≤ 20% v/vPrimary solubilizer for lipophilic aniline moieties. Exceeding limits causes hemolysis.
PEG400 ≤ 80% v/vCo-solvent to prevent in vivo precipitation upon injection.
Saline (0.9%) Up to 100%Isotonic diluent (used only if aqueous solubility is confirmed).

Table 2: Stepwise Dose Escalation Scheme (Phase A)

Dose LevelNACMA ConcentrationDosing RouteObservation WindowEuthanasia Threshold
Level 112.5 mg/kgIntraperitoneal (IP)0 - 72 hours>20% Body Weight Loss
Level 225.0 mg/kgIntraperitoneal (IP)0 - 72 hours>20% Body Weight Loss
Level 350.0 mg/kgIntraperitoneal (IP)0 - 72 hours>20% Body Weight Loss
Level 4100.0 mg/kgIntraperitoneal (IP)0 - 72 hours>20% Body Weight Loss
Level 5200.0 mg/kgIntraperitoneal (IP)0 - 72 hours>20% Body Weight Loss

References

  • National Institutes of Health (PMC). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from[Link][4]

  • National Institutes of Health (PMC). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Retrieved from[Link][6]

  • ResearchGate. Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. Retrieved from[Link][5]

  • ProQuest. Determining Metabolic Pathways to Liver Toxicity for Multiple Drug Classes through Integrated Computational and Experimental Techniques. Retrieved from[Link][2]

  • National Institutes of Health (PMC). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Retrieved from[Link][7]

  • bioRxiv. The Maximum-Tolerated Dose and Pharmacokinetics of ISFP10. Retrieved from[Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-[(4-amino-3-chlorophenyl)methyl]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of N-[(4-amino-3-chlorophenyl)methyl]acetamide . By understanding the phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of N-[(4-amino-3-chlorophenyl)methyl]acetamide . By understanding the physicochemical properties of this molecule, we can move beyond trial-and-error and apply rational formulation strategies.

Part 1: Mechanistic FAQ & Troubleshooting

Q: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This is driven by a phenomenon known as the "solvent shift" effect combined with the molecule's ionization state. Your target molecule contains a weakly basic aromatic amine (aniline derivative). Because of the electron-withdrawing chlorine atom at the ortho position, the pKa of this amine is lowered to approximately 3.5–4.0. At a physiological pH of 7.4, the molecule is >99.9% unionized and highly lipophilic. When diluted into an aqueous buffer, the sudden increase in the solvent's dielectric constant strips away the DMSO hydration shell. The unionized hydrophobic molecules rapidly self-associate to minimize contact with water, leading to nucleation and precipitation.

Q: Can I just lower the pH of my buffer to dissolve it? A: Yes, but it depends on your downstream application. Lowering the pH below 3.0 will protonate the aromatic amine, forming a highly water-soluble salt. However, if your in vitro assay requires physiological conditions (pH 7.4), adjusting the pH back up will immediately cause the compound to crash out. For physiological assays, you must rely on co-solvents or complexation agents.

Q: What is the most effective co-solvent system for in vitro screening? A: A ternary system utilizing DMSO, PEG 400, and an aqueous buffer is highly recommended. PEG 400 is a biocompatible polymer that acts via preferential solvation; its amphiphilic nature bridges the gap between the lipophilic chlorophenyl ring and the aqueous phase[1]. High-throughput screening formulations frequently use a combination of DMSO and PEG 400 to maintain solubility upon aqueous dilution without denaturing target proteins[2].

Q: Why do you recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over standard β-Cyclodextrin? A: While standard β-cyclodextrin has the correct cavity size (approx. 6.0–6.5 Å) to encapsulate a substituted benzene ring, its own aqueous solubility is severely limited (~18.5 mg/mL) due to a rigid intermolecular hydrogen bond network. The hydroxypropyl substitution in HP-β-CD disrupts this crystal lattice, increasing the carrier's aqueous solubility to >500 mg/mL. This allows you to create a much higher concentration gradient to drive the formation of the inclusion complex, effectively shielding the hydrophobic core of your molecule from the aqueous environment[3][4].

Part 2: Formulation Decision Workflows

Use the following decision tree to determine the best solubilization pathway based on your assay constraints.

FormulationTree Start Target: N-[(4-amino-3-chlorophenyl)methyl]acetamide Step1 Assess pH & Ionization pKa ~4.0 (Aromatic Amine) Start->Step1 Decision1 Is assay pH < 3.0? Step1->Decision1 Path1_Yes Protonated State Soluble in Buffer Decision1->Path1_Yes Yes Path1_No Unionized State Precipitation Risk Decision1->Path1_No No Success Aqueous Solubilization Achieved Path1_Yes->Success Step2 Apply Co-Solvents (e.g., DMSO, PEG 400) Path1_No->Step2 Decision2 Tolerable in assay? Step2->Decision2 Path2_Yes Use 5% DMSO + 10% PEG 400 Decision2->Path2_Yes Yes Path2_No Toxicity / Interference Decision2->Path2_No No Path2_Yes->Success Step3 Cyclodextrin Complexation (HP-β-CD) Path2_No->Step3 Step3->Success

Fig 1. Decision tree for solubilizing weakly basic aromatic amines in aqueous buffers.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of different solubilization strategies for this specific molecular class.

Solubilization StrategyTypical Excipient RatioExpected Solubility GainAssay CompatibilityMechanistic Rationale
pH Adjustment pH < 3.0 (HCl)>50-foldLow (Not physiological)Protonation of the weakly basic aromatic amine.
Co-solvent System 5% DMSO + 10% PEG 40010x - 20xModerate (Monitor cell toxicity)Preferential solvation and reduction of bulk dielectric constant[1].
Surfactant / Micellar 0.1% Tween 805x - 10xModerate (Membrane disruption risk)Encapsulation within surfactant micelles.
Inclusion Complex 10-20% w/v HP-β-CD40x - 100xHigh (Highly biocompatible)Encapsulation of the chlorophenyl ring in a hydrophobic cavity[3].

Part 4: Validated Experimental Protocols

Protocol A: Co-Solvent Dilution Method (Ternary System)

This protocol utilizes a "helper solvent" approach to prevent the solvent shift shock that causes precipitation[5].

  • Stock Preparation: Dissolve the API in 100% anhydrous DMSO to create a 10 mM leading stock. Vortex for 5 minutes to ensure complete dissolution.

  • Helper Solvent Preparation: In a separate tube, prepare a helper solvent mixture consisting of 20% v/v PEG 400 in your target aqueous buffer (e.g., PBS pH 7.4).

  • Dropwise Integration: Place the helper solvent on a vortex mixer at medium speed. Slowly add the DMSO stock dropwise into the helper solvent. Causality: Slow addition prevents localized zones of high water concentration, giving PEG 400 time to form a preferential solvation shell around the API.

  • Self-Validation Check: Inspect the tube against a dark background. If the solution turns cloudy or opalescent, the nucleation threshold has been breached. Discard, and restart using a higher ratio of PEG 400 (e.g., 30% v/v).

Protocol B: HP-β-CD Phase Solubility Complexation

Use this protocol when organic solvents are strictly prohibited in your downstream assay.

CyclodextrinWorkflow Prep Prepare HP-β-CD (10-20% w/v in Buffer) Stock Add Excess Solid API to Solution Prep->Stock Mix Vortex Suspension (5 mins) Stock->Mix Equilibrate Orbital Shaking (48h, 37°C) Mix->Equilibrate Filter Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Filter Result Clear Inclusion Complex Solution Filter->Result

Fig 2. Step-by-step workflow for HP-β-CD inclusion complexation.

  • Carrier Preparation: Prepare a 20% w/v solution of HP-β-CD in your target aqueous buffer.

  • API Addition: Add an excess amount of solid N-[(4-amino-3-chlorophenyl)methyl]acetamide directly to the cyclodextrin solution.

  • Thermodynamic Equilibration: Place the suspension in an orbital shaker incubator at 37°C and 300 rpm for 48 hours. Causality: Complexation is an equilibrium-driven process. Sufficient time and kinetic energy are required for the API to leave the crystal lattice and enter the cyclodextrin cavity[3].

  • Separation: Centrifuge the sample at 20,000 x g for 10 minutes to pellet the undissolved API.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe tip filter to remove any remaining micro-crystals[3].

  • Self-Validation Check: Analyze the clear filtrate via UV-Vis spectrophotometry or HPLC against a known standard curve to quantify the exact solubilized concentration. A successful complexation will yield a linear increase in solubility proportional to the HP-β-CD concentration.

Part 5: References

1.[3] Title : Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice Source : nih.gov URL :

2.[2] Title : Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source : tandfonline.com URL :

3.[4] Title : Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source : nih.gov URL :

4.[5] Title : WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy Source : google.com URL :

5.[1] Title : Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction Source : acs.org URL :

Sources

Optimization

troubleshooting N-[(4-amino-3-chlorophenyl)methyl]acetamide degradation in DMSO

Technical Support Center: Troubleshooting N-[(4-amino-3-chlorophenyl)methyl]acetamide Degradation in DMSO As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of aniline-der...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-[(4-amino-3-chlorophenyl)methyl]acetamide Degradation in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of aniline-derived compounds in Dimethyl Sulfoxide (DMSO). N-[(4-amino-3-chlorophenyl)methyl]acetamide presents a specific set of chemical vulnerabilities. While the acetamide moiety is relatively robust, the primary aromatic amine (aniline group) is highly susceptible to oxidation and electrophilic attack. Furthermore, DMSO is not an inert bystander; it is a reactive, hygroscopic solvent that actively participates in the degradation of primary amines under specific environmental stresses[1].

This guide deconstructs the causality behind these degradation mechanisms and provides self-validating protocols to ensure the integrity of your screening libraries and assay data.

Mechanistic Visualization

Degradation DMSO DMSO Solvent (Hygroscopic & Reactive) Water Absorbed Water (via Freeze-Thaw) DMSO->Water Atmospheric Moisture Heat Thermal Stress (>40°C) / Trace Acid DMSO->Heat Thermal Decomposition Compound N-[(4-amino-3-chlorophenyl) methyl]acetamide Precipitation Micro-Precipitation (Loss of Solubility) Compound->Precipitation Imine Schiff Base / Imine (Covalent Degradant) Compound->Imine Oxidation Azo/Nitroso Species (Oxidative Degradant) Compound->Oxidation Autoxidation (O2 / Light) Water->Precipitation Reduces Solubility HCHO Formaldehyde (Electrophile) Heat->HCHO HCHO->Imine Reacts with Primary Amine

Mechanistic pathways of N-[(4-amino-3-chlorophenyl)methyl]acetamide degradation in DMSO.

Diagnostic FAQs: Troubleshooting Degradation

Q1: Why does the purity of my compound stock drop significantly after a few weeks at room temperature? Causality: The primary aromatic amine on N-[(4-amino-3-chlorophenyl)methyl]acetamide is electron-rich and nucleophilic[2]. Under ambient conditions, DMSO undergoes trace autocatalytic decomposition to yield formaldehyde and dimethyl sulfide[3]. Formaldehyde acts as a potent electrophile that rapidly condenses with the primary amine of your compound to form a Schiff base (imine)[4]. Additionally, exposure to ambient oxygen and light triggers autoxidation of the aniline moiety into polymeric azo or nitroso species. Solution: Never store working stocks of this compound at room temperature. Aliquot stocks into single-use vials, purge the headspace with argon to displace oxygen, and store at -20°C or -80°C.

Q2: I observe inconsistent assay results and slight cloudiness after subjecting the DMSO stock to multiple freeze-thaw cycles. What is happening? Causality: DMSO is exceptionally hygroscopic[5]. Every time a cold vial is opened to the atmosphere, condensation introduces water into the solvent. While the compound's acetamide group resists neutral hydrolysis, the influx of water drastically lowers the solubility of the lipophilic N-[(4-amino-3-chlorophenyl)methyl]acetamide. This causes micro-precipitation that mimics chemical degradation in concentration-based assays[6]. Furthermore, the freezing process creates localized concentration gradients that accelerate bimolecular degradation reactions[7]. Solution: Limit freeze-thaw cycles to a strict maximum of three. For long-term library management, consider dry-film storage (e.g., DotFoil) where compounds are stored dry and reconstituted immediately prior to use[7].

Q3: During accelerated stability studies (heating to 40°C–80°C), the compound degrades rapidly and the solution turns yellow/brown. Is this normal? Causality: Yes, and it highlights a critical methodological error. Accelerated thermal stability testing of primary amines should never be conducted in DMSO. Elevated temperatures exponentially accelerate the thermal decomposition of DMSO into formaldehyde[8][3]. This process is further catalyzed by trace transition metals or halides left over from compound synthesis[1]. The heat ensures rapid, quantitative conversion of your compound into imine degradants and oxidized byproducts. Solution: If heated assays are mandatory, prepare fresh solutions immediately before use, or switch to a less reactive, peroxide-free solvent such as DMF or NMP.

Self-Validating Experimental Protocol: LC-MS/NMR Stability Workflow

To establish absolute trust in your compound's integrity, you must separate true chemical degradation from physical precipitation. This protocol utilizes a dual-modality approach against a kinetically frozen baseline, ensuring the assay validates its own metrics.

Step 1: Baseline Establishment (t=0)

  • Prepare a 10 mM stock of N-[(4-amino-3-chlorophenyl)methyl]acetamide in anhydrous, LC-MS grade DMSO-d6[7]. Ensure the solvent has been stored over molecular sieves.

  • Immediately acquire a high-resolution ¹H NMR spectrum. Verify the integration of the primary amine (-NH2) protons (~5.0–6.0 ppm) and the acetamide methyl group. This establishes your internal structural control[5].

Step 2: Aliquoting and Environmental Stressing Divide the stock into four sealed amber glass vials to isolate degradation vectors:

  • Control: Store at -80°C (Kinetically frozen; prevents moisture ingress and thermal degradation).

  • Variable A (Moisture/Physical): Subject to 5 rapid freeze-thaw cycles (liquid nitrogen to room temperature).

  • Variable B (Thermal/Electrophilic): Incubate at 40°C for 7 days[7].

  • Variable C (Oxidation): Store at room temperature (25°C), open to ambient air for 7 days.

Step 3: Internal Standardization Prior to mass spectrometry, spike a 10 µL aliquot of each sample with a known concentration of a structurally distinct, stable internal standard (e.g., a deuterated analog). Causality: This step is non-negotiable; it proves that any observed drop in the compound's signal is due to actual degradation rather than ionization suppression caused by DMSO in the MS source.

Step 4: Orthogonal Analysis

  • Analyze samples via LC-UV/MS.

  • Diagnostic Markers: Look specifically for an M+12 Da mass shift (indicative of imine formation via formaldehyde condensation)[3][4] or an M+14 Da shift (indicative of oxidation).

  • Compare absolute peak areas against the -80°C control to calculate the exact percentage of compound loss.

Quantitative Stability Matrix

The following table summarizes the expected stability profile of N-[(4-amino-3-chlorophenyl)methyl]acetamide based on empirical data and mechanistic vulnerabilities.

Stress VectorStorage ConditionTimeframeExpected IntegrityPrimary Mechanism of Loss
Baseline -80°C (Argon Purged)12 months>98%None (Kinetically frozen)
Ambient -20°C (Air Exposed)6 months~92 - 95%Slow autoxidation / Trace water ingress
Light/O2 25°C (Dark, Sealed)4 weeks80 - 90%Imine formation via DMSO decomposition[3]
Thermal 40°C (Accelerated)1 week<50%Rapid DMSO thermal decomp + Oxidation[7]
Physical Multiple Freeze-Thaw5 cyclesVariableMicro-precipitation due to hygroscopicity[5]

References

  • Royal Society of Chemistry (RSC). "Chapter 7: Fragment and Low Molecular Weight Compound Analysis". RSC Books.[Link]

  • ResearchGate. "A Novel Storage and Retrieval Concept for Compound Collections on Dry Film". Journal of Biomolecular Screening.[Link]

  • University of St Andrews. "Safety Bulletin – Decomposition of Dimethyl Sulfoxide". Environmental Health and Safety.[Link]

  • National Institutes of Health (NIH). "Recent Advances in DMSO-Based Direct Synthesis of Heterocycles". Molecules. [Link]

  • Purdue University. "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions". Process Safety.[Link]

  • ACS Publications. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid". Organic Process Research & Development.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for N-[(4-amino-3-chlorophenyl)methyl]acetamide Synthesis

Welcome to the technical support center for the synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes. Our focus is on providing practical, experience-driven insights to overcome common challenges in this specific synthesis.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues you may encounter during the synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields in the N-acetylation of (4-amino-3-chlorophenyl)methanamine can arise from several factors. A systematic approach to troubleshooting is the most effective way to pinpoint and resolve the issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gently heating the mixture if the starting materials are thermally stable. For larger-scale reactions, microwave irradiation can sometimes drive reactions to completion more efficiently than conventional heating.[1][2]

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the amine to the acetylating agent is a common reason for incomplete conversion.

    • Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the acetylating agent is recommended.[3] However, the optimal ratio can vary. It is advisable to experiment with different molar ratios to determine the ideal balance for your specific setup.

  • Poor Reagent Purity: Impurities in your starting materials—the amine, acetylating agent, solvent, or any catalyst—can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous, particularly when using moisture-sensitive reagents like acetyl chloride.[1] It may be necessary to purify your starting materials before proceeding.

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rate and yield.

    • Solution: The solvent should be able to dissolve the reactants but remain inert to the reaction conditions. For N-acetylation, common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and in some cases, water or acetic acid.[4] If solubility is an issue, consider a different solvent system.

  • Protonation of the Amine: The starting material, (4-amino-3-chlorophenyl)methanamine, has two amino groups: a primary aromatic amine and a primary benzylic amine. The benzylic amine is more basic and therefore more nucleophilic, making it the primary site of acetylation. However, if the reaction medium becomes too acidic, this amine can be protonated, rendering it non-nucleophilic and halting the reaction.[5]

    • Solution: The addition of a mild base, such as pyridine or triethylamine, is crucial to neutralize any acidic byproducts (e.g., HCl if using acetyl chloride) and prevent protonation of the starting amine.[4][5]

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I prevent them?

Answer: The formation of multiple products points to side reactions. Identifying and mitigating these is key to achieving a high-purity product.

Potential Side Products and Prevention Strategies:

  • Di-acetylation: This occurs when both the benzylic and the aromatic amino groups are acetylated. While the benzylic amine is more reactive, forcing conditions can lead to the formation of the di-acetylated product.

    • Prevention:

      • Reagent Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent. A large excess increases the likelihood of di-acetylation.[4]

      • Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.[4]

  • Unreacted Starting Material: The most common impurity is often the unreacted (4-amino-3-chlorophenyl)methanamine.

    • Prevention: Ensure the stoichiometry of the acetylating agent is appropriate (a slight excess is often beneficial) and allow for sufficient reaction time, monitoring for the complete consumption of the starting material by TLC.[3]

  • Oxidation of the Aromatic Amine: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.

    • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen. If the starting amine appears discolored, purification before use is recommended.[3]

Question 3: Which acetylating agent should I use: acetic anhydride or acetyl chloride?

Answer: The choice between acetic anhydride and acetyl chloride depends on the reactivity of your substrate and the desired reaction conditions.

  • Acetic Anhydride: This is a common and effective reagent for N-acetylation.[4] It is less reactive than acetyl chloride, which can make the reaction easier to control.[4] Reactions with acetic anhydride can sometimes be carried out in water or acetic acid.[4]

  • Acetyl Chloride: This is a more reactive acetylating agent and may be necessary for less reactive amines.[4] However, its high reactivity can be more difficult to manage and requires strictly anhydrous conditions and the use of a base to neutralize the HCl byproduct.[4][5]

Comparative Summary of Acetylating Agents:

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity ModerateHigh
Byproduct Acetic AcidHydrochloric Acid
Conditions Can often be used in aqueous or acidic mediaRequires anhydrous conditions and a base
Control Easier to controlMore difficult to control
Question 4: I'm struggling with the purification of the final product. What is the best approach?

Answer: Effective purification is essential for obtaining N-[(4-amino-3-chlorophenyl)methyl]acetamide of high purity.

Purification Strategy:

  • Quenching: If a reactive acetylating agent like acetyl chloride was used, the reaction should be carefully quenched, often with water or a basic solution.[1]

  • Extraction: The product is typically extracted into an organic solvent. It's important to adjust the pH of the aqueous layer to ensure your product remains in the organic phase.

  • Washing: The organic layer should be washed sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic catalysts like pyridine.[3]

    • A mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts like acetic acid.[1]

    • Brine (saturated NaCl solution) to remove the majority of the water from the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent or solvent system. If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary site of acetylation on (4-amino-3-chlorophenyl)methanamine?

    • A1: The primary site of acetylation is the benzylic amino group (-CH₂NH₂). This is because aliphatic/benzylic amines are generally more basic and therefore more nucleophilic than aromatic amines.

  • Q2: Is a catalyst necessary for this reaction?

    • A2: For many standard N-acetylation procedures, a catalyst is not strictly necessary, especially when using a reactive acetylating agent like acetyl chloride. However, for less reactive systems or to accelerate the reaction, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[5]

  • Q3: How critical is temperature for this reaction?

    • A3: Temperature is a critical parameter. While many N-acetylations can proceed at room temperature, gentle heating may be required if the reaction is sluggish.[3] However, excessively high temperatures can lead to the formation of side products, such as the di-acetylated compound.[4] It is best to monitor the reaction at a given temperature to determine the optimal conditions.

Experimental Protocols

Protocol 1: General N-Acetylation using Acetic Anhydride

This protocol is a standard procedure suitable for the selective acetylation of the benzylic amine.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-amino-3-chlorophenyl)methanamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine or pyridine (1.5 eq).

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol is for use with the more reactive acetyl chloride and requires anhydrous conditions.

  • Setup: In a three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve (4-amino-3-chlorophenyl)methanamine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.[4]

Visualizations

Reaction_Mechanism Amine R-NH₂ (Benzylic Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcetAnhydride Acetic Anhydride (CH₃CO)₂O AcetAnhydride->Intermediate Product N-acetylated Product R-NHCOCH₃ Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid CH₃COOH Intermediate->Byproduct

Caption: General mechanism for N-acetylation using acetic anhydride.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion SideProducts Side Products Observed? Start->SideProducts Incomplete Incomplete Reaction? CheckCompletion->Incomplete CheckStoichiometry Verify Reagent Stoichiometry OptimizeStoich Adjust Stoichiometry CheckStoichiometry->OptimizeStoich CheckPurity Assess Reagent Purity PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents CheckConditions Evaluate Reaction Conditions (Solvent, Temp.) ChangeConditions Change Solvent/Temp/Base CheckConditions->ChangeConditions Incomplete->CheckStoichiometry No OptimizeTimeTemp Increase Time/Temp Incomplete->OptimizeTimeTemp Yes SideProducts->CheckPurity Yes SideProducts->CheckConditions No Successful Improved Yield/Purity OptimizeTimeTemp->Successful OptimizeStoich->Successful PurifyReagents->Successful ChangeConditions->Successful

Caption: A workflow for troubleshooting low yield and impurity issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(11), 8088-8100. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in N-[(4-amino-3-chlorophenyl)methyl]acetamide Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with peak asymmetry and tailing when analyzing N-[(4-amino-3-chlorophenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with peak asymmetry and tailing when analyzing N-[(4-amino-3-chlorophenyl)methyl]acetamide .

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the molecular causality of the tailing, explore thermodynamic and chemical interventions, and provide a self-validating experimental protocol to permanently resolve the issue.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why does N-[(4-amino-3-chlorophenyl)methyl]acetamide exhibit severe peak tailing in standard reversed-phase methods?

Causality: The root cause lies in the dual-nature of the molecule's functional groups and their interaction with the stationary phase. N-[(4-amino-3-chlorophenyl)methyl]acetamide contains a neutral acetamide group and a basic primary aniline amine[1]. The 3-chloro substituent withdraws electron density from the aromatic ring, lowering the pKa of the 4-amino group to approximately 3.5–4.0.

In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using mid-pH mobile phases (pH 4.5–7.0), this aniline group is protonated (cationic). Concurrently, residual silanol groups (Si-OH) on the silica stationary phase, which possess a pKa of 4.5–4.7, become ionized to form negatively charged siloxanes (Si-O⁻)[2]. The resulting electrostatic attraction (ion-exchange) between the cationic analyte and the anionic stationary phase creates a secondary retention mechanism, manifesting as severe peak tailing,[3].

Mechanism A Mobile Phase pH Selection B Low pH (< 3.0) Analyte: (+) Silanol: Neutral A->B C Mid pH (4.0 - 7.0) Analyte: (+) Silanol: (-) A->C D High pH (> 9.0) Analyte: Neutral Silanol: (-) A->D E Ideal Peak Shape (Hydrophobic Retention) B->E F Severe Peak Tailing (Secondary Ionic Interaction) C->F G Ideal Peak Shape (Requires High-pH Stable Column) D->G

Mechanistic relationship between mobile phase pH, ionization state, and peak shape.

Q2: How does mobile phase pH manipulation resolve this secondary interaction?

Causality: To achieve symmetrical peaks, we must eliminate the opposing charges through strict pH control:

  • Acidic Suppression (pH < 3.0): By lowering the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid), we force the residual silanols into their fully protonated, neutral state (Si-OH),[2]. While the analyte remains protonated, the lack of anionic silanols eliminates the electrostatic pull.

  • Alkaline Suppression (pH > 8.0): Alternatively, raising the pH above the analyte's pKa deprotonates the aniline group, rendering the molecule neutral[4]. Although the silanols remain ionized, the neutral analyte only interacts via hydrophobic mechanisms. Note: This requires specialized, high-pH stable columns (e.g., bidentate C18 or hybrid silica) to prevent column dissolution[4].

Q3: What stationary phase characteristics should I look for if pH adjustment isn't enough?

Causality: If MS-friendly buffers are required and tailing persists, you must address the stationary phase chemistry:

  • End-capped Columns: Select a Type B (high-purity) silica column with aggressive double-end-capping. This process chemically bonds trimethylsilyl (TMS) groups to residual silanols, sterically hindering the analyte from reaching active sites[5].

  • Polar-Embedded Phases: Columns with polar functional groups embedded in the alkyl chain inhibit interaction with residual silanols by creating a localized shielding layer of water[5].

Q4: Can mobile phase additives help without changing the column?

Causality: Yes, through competitive masking or ionic shielding:

  • Competing Bases: Adding a sacrificial amine, such as Triethylamine (TEA) at 10–20 mM, aggressively binds to the active silanols, masking them and allowing the target analyte to elute symmetrically.

  • Ionic Strength: Increasing the buffer concentration (e.g., 25–50 mM ammonium formate) increases the ionic strength, effectively shielding the electrostatic interactions between the analyte and the silica surface.

Part 2: Quantitative Data Summarization

The following table synthesizes the thermodynamic states of the analyte and column across different pH environments, providing a quick-reference guide for method development.

Mobile Phase pHAnalyte (Aniline) StateSilanol StateDominant InteractionExpected Peak Shape
pH < 3.0 Protonated (+)Neutral (Si-OH)HydrophobicSymmetrical ( Tf​ < 1.2)
pH 4.5 - 7.0 Protonated (+)Ionized (Si-O⁻)Hydrophobic + IonicSevere Tailing ( Tf​ > 1.5)
pH > 8.0 NeutralIonized (Si-O⁻)HydrophobicSymmetrical (Requires High-pH Column)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on internal controls (neutral markers) to independently verify whether a failure is physical (plumbing/column bed) or chemical (silanol interactions) before proceeding to optimization.

Workflow Start Peak Tailing of Target Analyte Q1 Are neutral reference peaks also tailing? Start->Q1 Yes Physical Issue: Check void volume or column damage Q1->Yes Yes No Chemical Interaction: Silanol activity suspected Q1->No No Step1 Step 1: Lower mobile phase pH < 3.0 (e.g., 0.1% Formic Acid) No->Step1 Step2 Step 2: Increase buffer capacity (e.g., 25-50 mM Formate) Step1->Step2 If tailing persists Step3 Step 3: Switch to highly end-capped or polar-embedded C18 column Step2->Step3 If tailing persists

Step-by-step troubleshooting workflow for diagnosing and resolving peak tailing.

Step-by-Step Methodology: Peak Shape Optimization

Objective: Systematically eliminate secondary interactions for N-[(4-amino-3-chlorophenyl)methyl]acetamide.

Step 1: Baseline Assessment & System Validation

  • Prepare a mixed standard containing N-[(4-amino-3-chlorophenyl)methyl]acetamide (100 µg/mL) and a neutral marker like Toluene or Uracil (50 µg/mL).

  • Inject the standard using your current method.

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ) for both peaks. If the neutral marker tails ( Tf​ > 1.5), the issue is physical (e.g., column void, extra-column volume). If only the basic analyte tails, proceed to Step 2.

Step 2: Acidic Suppression (Primary Choice for MS Compatibility)

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid in LC-MS grade water (pH ~2.0 - 2.5).

  • Prepare Mobile Phase B: 0.1% v/v TFA or Formic Acid in Acetonitrile.

  • Equilibrate the column with 10 column volumes (CV).

  • Validation Check: Re-inject the standard. A successful chemical resolution will yield a Tf​≤1.2 for the basic analyte.

Step 3: Additive Masking & Buffer Optimization (If Step 2 yields Tf​ > 1.2)

  • Modify Mobile Phase A to include 25 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid. The higher ionic strength shields remaining active sites.

  • Alternatively, if MS compatibility is not required, add 10 mM Triethylamine (TEA) to the mobile phase to competitively mask silanols.

  • Validation Check: Re-inject the standard. The peak should now be highly symmetrical.

Step 4: Column Wash and Maintenance

  • If TEA was used during troubleshooting, flush the column with 20 CV of 50:50 Water:Methanol (without additives) to prevent permanent modification of the stationary phase.

References

  • Advanced ChemBlocks - N-[(4-amino-3-chlorophenyl)methyl]acetamide Properties and SMILES. Available at: 1

  • BenchChem - Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. Available at: Link

  • PharmaCores - HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Available at: 5

  • LCGC International - Top 10 HPLC Column Myths. Available at: 2

  • NIH / PubMed - Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Available at: 4

  • University of Pittsburgh - HPLC Troubleshooting Guide. Available at: 3

Sources

Troubleshooting

preventing oxidation of N-[(4-amino-3-chlorophenyl)methyl]acetamide during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-[(4-amino-3-chlorophenyl)methyl]acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-[(4-amino-3-chlorophenyl)methyl]acetamide .

Due to the presence of a primary aromatic amine (aniline moiety), this active pharmaceutical ingredient (API) building block is highly vulnerable to oxidative degradation. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to preserve the chemical integrity of your compound during long-term storage.

Mechanistic Insight: The Causality of Amine Oxidation

To effectively prevent degradation, one must first understand the chemical vulnerabilities of the molecule. N-[(4-amino-3-chlorophenyl)methyl]acetamide contains an aniline group with an ortho-chloro substituent.

While the chloro group exerts a mild electron-withdrawing inductive effect that slightly increases the oxidation potential compared to unsubstituted anilines, the primary amine remains highly susceptible to auto-oxidation[4]. When exposed to ambient oxygen, ultraviolet (UV) light, or trace transition metals, the amine undergoes a radical chain reaction. This initiates the formation of highly reactive N-centered radicals, which rapidly couple or over-oxidize into heavily colored impurities such as nitrosobenzenes, nitrobenzenes, and oligomeric azo/azoxy compounds 1.

OxidationPathway A N-[(4-amino-3-chlorophenyl)methyl]acetamide (Primary Amine) B N-Centered Radical (Initiation via O2 / Light / Metals) A->B Oxidation Trigger (O2, hv, M n+) C Nitroso Derivative (Colored Impurity) B->C +O2, -H2O D Azo / Azoxy Compounds (Oligomerization) C->D Coupling with Unreacted Amine E Nitro Derivative (Over-oxidation) C->E Further Oxidation

Oxidation pathway of primary aromatic amines leading to colored degradants.

Troubleshooting Guide

If you are experiencing issues with your current batches, consult the matrix below to identify the root cause and implement immediate corrective actions.

Observed IssueProbable CauseMechanistic Rationale & Solution
Yellow/Brown Discoloration Auto-oxidation of the primary amine.Cause: Exposure to O₂ and light forms colored azo/azoxy oligomers.Solution: Purify via recrystallization. Transition to Argon-purged, amber glass storage 2.
Inconsistent Assay Results Sub-visible degradation or uneven oxidation.Cause: The upper layer of the powder bed oxidized due to poor headspace inerting.Solution: Homogenize the batch, re-validate purity via HPLC, and aliquot into single-use vials.
Insoluble Particulates Advanced polymerization.Cause: Radical coupling has formed high-molecular-weight, insoluble quinone imines.Solution: Discard the severely degraded batch. Implement strict -20°C storage for future lots.

Experimental Protocol: Self-Validating Storage Workflow

Trust in your reagents requires a closed-loop, self-validating system. Do not assume stability; prove it. The following protocol establishes a verifiable baseline and utilizes physical and chemical barriers to halt oxidation.

Step 1: Baseline Purity Verification (The Validation Anchor)

  • Causality: You cannot accurately measure degradation without a highly precise baseline.

  • Action: Dissolve a 1 mg/mL aliquot of the API in HPLC-grade acetonitrile. Analyze via HPLC-UV (Diode Array Detector) at 254 nm. Record the exact area percent of the primary peak and any trace impurities.

Step 2: Antioxidant Doping (Optional but Recommended)

  • Causality: Ambient oxygen initiates a radical chain reaction. Radical scavengers interrupt this propagation.

  • Action: If downstream applications permit, formulate the compound with Butylated Hydroxytoluene (BHT) at 0.01–0.1% w/w. BHT donates a hydrogen atom to N-centered radicals, forming a stable, sterically hindered BHT radical that terminates the oxidation chain 2. For aqueous formulations, consider adding EDTA to chelate trace transition metals 3.

Step 3: Primary Packaging & Light Exclusion

  • Causality: UV and visible light provide the activation energy required to cleave N-H bonds or excite residual oxygen to its highly reactive singlet state.

  • Action: Transfer the compound into an amber glass vial. Avoid using clear glass wrapped in aluminum foil, as micro-fissures in the foil can allow light penetration during routine handling.

Step 4: Headspace Displacement (Inerting)

  • Causality: Removing atmospheric oxygen prevents the formation of reactive oxygen species (ROS).

  • Action: Insert an Argon gas line into the vial headspace. Purge at a low flow rate (e.g., 2 L/min) for 60 seconds. Argon is strictly preferred over Nitrogen because it is denser than air (1.78 g/L vs 1.29 g/L) and settles directly over the solid/liquid, creating a robust physical barrier against oxygen ingress 4.

Step 5: Hermetic Sealing & Cold Storage

  • Causality: Reaction kinetics dictate that lower temperatures exponentially decrease the rate of oxidative degradation.

  • Action: Seal the vial immediately with a PTFE-lined screw cap. PTFE is chemically inert and prevents plasticizer leaching. Store at -20°C for optimal long-term stability.

Step 6: Periodic Validation (The Feedback Loop)

  • Causality: Storage systems can fail (e.g., compromised septum seals). Periodic testing validates the storage efficacy and aligns with regulatory standards.

  • Action: Pull a micro-aliquot at 3, 6, and 12 months. Repeat the HPLC-UV analysis from Step 1. Compare chromatograms to confirm the absence of new peaks.

StorageWorkflow Start API Batch Receipt (N-[(4-amino-3-chlorophenyl)methyl]acetamide) PurityCheck Initial Purity Verification (HPLC-UV / LC-MS) Start->PurityCheck Purification Purification (If impurities > 0.5%) PurityCheck->Purification Fail Formulation Antioxidant Addition (e.g., 0.05% BHT or EDTA) PurityCheck->Formulation Pass Purification->PurityCheck Packaging Packaging (Amber Glass + PTFE Septum) Formulation->Packaging Inerting Headspace Purge (Argon Gas) Packaging->Inerting Storage Controlled Storage (-20°C) Inerting->Storage Validation Stability Monitoring (ICH Q1A(R2) Guidelines) Storage->Validation Periodic Sampling Validation->PurityCheck Feedback Loop

Self-validating workflow for the long-term storage of amine-based APIs.

Quantitative Data Summaries

The table below synthesizes the expected stability of N-[(4-amino-3-chlorophenyl)methyl]acetamide under various storage configurations over a 12-month period.

Storage TemperatureAtmosphereLight ExposureAdditiveExpected Purity Retention (12 Months)Primary Degradant Risk
25°C (Ambient)Ambient AirClear GlassNone< 85%High (Azo/Azoxy oligomers)
2-8°CAmbient AirAmber GlassNone~ 92%Moderate (Nitroso derivatives)
-20°CNitrogenAmber GlassNone> 98%Low
-20°C Argon Amber Glass 0.05% BHT > 99.5% Negligible

Frequently Asked Questions (FAQs)

Q: Why does my N-[(4-amino-3-chlorophenyl)methyl]acetamide turn yellow or brown over time? A: The primary aromatic amine is highly susceptible to auto-oxidation. When exposed to oxygen and light, it forms N-centered radicals that rapidly couple into colored oligomeric quinones, azo, and azoxy compounds. The ortho-chloro group provides slight inductive stabilization, but not enough to prevent this pathway naturally 1.

Q: Can I use Nitrogen instead of Argon for the inert gas purge? A: While Nitrogen is acceptable and widely used, Argon is the superior choice for solid and liquid storage. Because Argon is denser than air, it displaces oxygen more effectively and forms a protective blanket over the compound, whereas Nitrogen can easily mix with ambient air during the sealing process 4.

Q: If my sample has degraded, can it be purified? A: Yes. Minor oxidative impurities can often be removed via recrystallization from a suitable solvent system (e.g., ethanol/water) or via silica gel column chromatography. However, you must re-establish the baseline purity via HPLC before using the purified batch in sensitive assays.

Q: Do I need to adhere to ICH Q1A(R2) guidelines for early-stage research? A: While ICH Q1A(R2) is strictly required for regulatory submissions (e.g., IND/NDA), adopting its principles—such as standardized temperature/humidity controls and defined testing intervals—ensures reproducibility and prevents costly downstream failures caused by degraded API 5.

References

  • Title: Quality Guidelines - ICH Source: ich.org URL: [Link]

  • Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC Source: nih.gov URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for N-[(4-amino-3-chlorophenyl)methyl]acetamide

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of N-[(4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5)[1].

This molecule presents a unique physicochemical landscape: it features a hydrogen-bond donating aniline group, a dual-character amide linkage, and a polarizable, lipophilic chloroaromatic ring. This polyfunctional nature makes the compound highly susceptible to solvent entrapment, polymorphic transformations, and liquid-liquid phase separation (commonly known as "oiling out") during process scale-up.

The following diagnostic matrices, troubleshooting FAQs, and self-validating protocols are engineered to help you transition from erratic trial-and-error screening to a robust, data-driven crystallization process.

Part 1: Quantitative Solvent Screening Matrix

Successful recrystallization begins with a holistic framework for solvent selection, moving beyond one-factor-at-a-time (OFAT) screening to evaluate solvents based on Principal Component Analysis (PCA) of their chemical functionality and safety profiles[2]. Below is the predictive solvent matrix optimized for the functional groups of N-[(4-amino-3-chlorophenyl)methyl]acetamide.

Solvent ClassCandidate SolventBoiling Point (°C)Role in ProcessMechanistic Rationale
Polar Aprotic Ethyl Acetate77.1Primary (Good)Excellent H-bond acceptor for the aniline and amide protons; steep solubility curve at elevated temperatures.
Polar Aprotic 2-MeTHF80.2Primary (Good)High solubility capacity; offers superior phase separation profiles compared to THF[2].
Alcohol Isopropanol (IPA)82.5Primary / Co-solventBalances H-bond donation and acceptance; provides a moderate solubility gradient to control nucleation.
Non-polar Heptane98.4AntisolventPoor solubility due to high lipophilicity; effectively drives supersaturation when dosed into polar aprotics.
Aqueous Water100.0AntisolventHighly polar; rapidly disrupts organic solubility, though requires monitoring to avoid hydrate formation.

Part 2: Troubleshooting FAQs & Diagnostic Guide

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of nucleating solid crystals. How do I force crystallization? A1: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when your cooling trajectory crosses the binodal LLPS curve before it hits the Solid-Liquid Equilibrium (SLE) curve. This is a common failure mode in highly soluble systems where solvent-solute interactions are excessively strong.

  • The Fix: Shift the thermodynamic landscape. Instead of relying on a pure cooling crystallization, transition to a binary solvent system. By incorporating an antisolvent (e.g., Heptane), you alter the activity coefficient of the solute, effectively pushing the SLE curve above the LLPS boundary. Furthermore, introducing seed crystals within the Metastable Zone Width (MSZW) provides a low-energy template for heterogeneous nucleation, bypassing the high energy barrier that leads to oiling out[3].

Q2: How do I ensure a consistent Crystal Size Distribution (CSD) during pilot scale-up? A2: Crystallization kinetics—specifically the competition between nucleation and crystal growth—are highly solvent-dependent[4][5]. A solvent system that promotes rapid secondary nucleation over growth will yield fine particulates, severely bottlenecking your filtration times.

  • The Fix: Implement Process Analytical Technology (PAT). Utilize Focused Beam Reflectance Measurement (FBRM) to track chord length distribution and in-situ FTIR to monitor supersaturation in real-time[6]. By dynamically adjusting your cooling or antisolvent addition rates based on FTIR feedback, you can maintain a constant, low level of supersaturation. This keeps the system in the "growth corridor" and suppresses the spontaneous nucleation of fines[5].

Q3: I am getting poor yield when using a standard cooling-only crystallization. Should I drop the temperature further? A3: Dropping the temperature further often leads to diminishing returns, increased energy costs, and the risk of co-precipitating impurities.

  • The Fix: Switch to a Combined Cooling/Antisolvent Crystallization . This hybrid approach allows you to recover the Active Pharmaceutical Ingredient (API) that remains dissolved at the terminal cooling temperature. By carefully dosing an antisolvent at the end of the cooling ramp, you physically force the remaining solute out of the mother liquor, maximizing yield without compromising the purity achieved during the initial cooling phase[4].

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, do not rely on visual observation. Use this PAT-enabled Combined Cooling/Antisolvent workflow.

Step 1: Dissolution and Clarification

  • Suspend crude N-[(4-amino-3-chlorophenyl)methyl]acetamide in the primary solvent (e.g., Ethyl Acetate) at 5 volumes (v/w).

  • Heat the suspension to 65°C under agitation until complete dissolution is achieved.

  • Causality: Polish filter the hot solution into the crystallization vessel to remove any foreign particulates that could act as uncontrolled nucleation sites.

Step 2: MSZW Determination & Seeding

  • Initiate a controlled cooling ramp of 0.5°C/min while monitoring the solute concentration via in-situ FTIR[6].

  • Identify the saturation temperature ( Tsat​ ). Continue cooling until the temperature is halfway into the predetermined MSZW (typically 5-10°C below Tsat​ ).

  • Charge 1-2 wt% of milled seed crystals. Hold the temperature for 60 minutes.

  • Causality: Spontaneous nucleation is chaotic. By intentionally seeding the batch, you dictate the exact moment and surface area available for crystal growth, ensuring batch-to-batch CSD reproducibility[3].

Step 3: Automated Antisolvent Dosing

  • Resume cooling to the terminal temperature (e.g., 5°C) at 0.2°C/min.

  • Once at the terminal temperature, begin dosing the antisolvent (e.g., Heptane) using an automated syringe pump. Use a non-linear (convex) addition profile over 4 hours.

  • Causality: Adding antisolvent linearly or too quickly creates localized zones of high supersaturation, triggering catastrophic secondary nucleation. A convex addition curve matches the decreasing surface area-to-volume ratio of the growing crystals, maintaining constant supersaturation[4][5].

Step 4: Ripening and Isolation

  • Age the slurry for 2 hours at 5°C to allow for Ostwald ripening (dissolution of fines and growth of larger crystals).

  • Filter the suspension, wash the cake with a cold mixture of the primary/antisolvent (1:4 ratio), and dry under vacuum at 40°C.

Part 4: Process Workflow Visualization

G Start Impure API: N-[(4-amino-3-chlorophenyl) methyl]acetamide Screen Solvent Screening (PCA) Identify Primary & Antisolvent Start->Screen PAT In-situ PAT Monitoring (FTIR / FBRM) Screen->PAT LLPS Oiling Out Detected? PAT->LLPS Adjust Adjust Solvent Ratio Increase Antisolvent Fraction LLPS->Adjust Yes Seed Seed at MSZW Control Cooling Rate LLPS->Seed No Adjust->PAT Cryst Combined Cooling-Antisolvent Crystallization Seed->Cryst Isolate Filter, Wash & Dry High Purity API Cryst->Isolate

Workflow for resolving oiling out and optimizing antisolvent crystallization using PAT.

References

  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Organic Process Research & Development Vol. 17 No. 10 (Automated crystallization platform enabled by FTIR and FBRM) Source: ACS Publications URL: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Impurities in N-[(4-amino-3-chlorophenyl)methyl]acetamide Extraction

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the extraction and purification of N-[(4-amino-3-chlorophenyl)methyl]acetamide. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the extraction and purification of N-[(4-amino-3-chlorophenyl)methyl]acetamide. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that dictate success in isolating this compound with high purity.

Understanding the Chemistry of Your Extraction

The target molecule, N-[(4-amino-3-chlorophenyl)methyl]acetamide, possesses several key functional groups that govern its behavior during extraction: a basic aromatic amine, a neutral acetamide, and a chlorinated phenyl ring. The primary strategy for purification via extraction is to exploit the basicity of the aromatic amine. By manipulating the pH of the aqueous phase, we can selectively move our target compound between the organic and aqueous layers, leaving behind neutral or acidic impurities.

A common synthetic route to this and similar compounds is the reductive amination of a corresponding benzaldehyde, followed by acetylation, or the acylation of the corresponding benzylamine. Each route presents a unique profile of potential impurities that must be addressed.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-[(4-amino-3-chlorophenyl)methyl]acetamide product?

The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 4-amino-3-chlorobenzaldehyde or the corresponding benzylamine.

    • The acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • Reaction Byproducts:

    • Over-alkylated products, such as dialkylated amines, can be an issue in reductive aminations.[1]

    • Products from side reactions, such as the formation of imines or benzyl alcohol derivatives.[2][3]

  • Reagent-Related Impurities:

    • Excess reducing agents (e.g., sodium triacetoxyborohydride) and their byproducts.[4]

  • Degradation Products:

    • Aromatic amines can be susceptible to oxidation, leading to colored impurities.[5]

Q2: My organic layer is a dark color after the initial extraction. What causes this and how can I fix it?

Dark coloration, often ranging from yellow to dark brown, is typically due to oxidized, polymeric, or high-molecular-weight impurities.[6] Aromatic amines are particularly prone to air oxidation, which can be accelerated by heat or light.

Decolorization Strategy:

  • Charcoal Treatment: After dissolving your crude product in a suitable solvent, add a small amount of activated charcoal. Gently heat and stir the solution for a short period, then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

  • Silica Gel Filtration: A quick filtration through a short plug of silica gel can also be effective at removing polar, colored impurities.[5]

Q3: After basifying the aqueous layer to recover my product, I'm getting an oil instead of a solid. What should I do?

The phenomenon of a product "oiling out" instead of precipitating as a solid can occur if the melting point of the compound is low or if there are significant impurities present that depress the melting point.

Troubleshooting "Oiling Out":

  • Ensure Complete Basification: Use a pH meter or pH paper to confirm the aqueous layer is sufficiently basic (pH > 11) to ensure the amine is fully deprotonated.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can provide a nucleation site for crystallization.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" can induce crystallization.

  • Solvent-Assisted Precipitation: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane) to the oily layer and stir vigorously. This can sometimes force precipitation.

Troubleshooting Guide: Step-by-Step Impurity Removal

This section details a robust liquid-liquid extraction protocol designed to systematically remove different classes of impurities.

Core Principle: Acid-Base Extraction

The basic nitrogen of the aromatic amine is the handle we will use for purification. By protonating it with acid, we form a water-soluble salt. This allows us to wash the organic layer, which contains the crude product, with an acidic aqueous solution to pull our desired compound into the aqueous phase, leaving neutral impurities behind. Then, by basifying the aqueous phase, we deprotonate the amine, causing the now-neutral product to precipitate or be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction for N-[(4-amino-3-chlorophenyl)methyl]acetamide Purification

1. Initial Dissolution & Removal of Acidic Impurities:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Transfer the solution to a separatory funnel.
  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any unreacted acidic reagents or acidic byproducts.
  • Separate the layers and retain the organic layer.

2. Extraction of the Basic Product:

  • To the organic layer, add a 1 M hydrochloric acid (HCl) solution.[6]
  • Shake the separatory funnel vigorously to ensure thorough mixing. The protonated N-[(4-amino-3-chlorophenyl)methyl]acetamide will move into the aqueous layer.
  • Drain the lower aqueous layer into a clean flask.
  • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product. The remaining organic layer now contains neutral impurities.[6]

3. Liberation and Isolation of the Free Amine:

  • Cool the combined acidic aqueous extracts in an ice bath.
  • Slowly add a 1 M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 11). Your purified product should precipitate out as a solid.
  • If the product precipitates, collect the solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
  • If the product oils out or does not precipitate, perform a back-extraction into a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[6]

4. Final Purification (If Necessary): Recrystallization

  • If the isolated solid still has impurities, recrystallization is a powerful final purification step.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.
  • Common solvents for amides and aromatic compounds include ethanol, acetone, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[8]
Visualizing the Workflow

The following diagram illustrates the logic of the acid-base extraction workflow.

ExtractionWorkflow Crude Crude Product in Organic Solvent Wash1 Wash with NaHCO3 (aq) Crude->Wash1 Organic1 Organic Layer (Product + Neutral Impurities) Wash1->Organic1 Retain Aqueous1 Aqueous Layer (Acidic Impurities) Wash1->Aqueous1 Discard Extract1 Extract with 1M HCl (aq) Organic1->Extract1 Organic2 Organic Layer (Neutral Impurities) Extract1->Organic2 Discard Aqueous2 Aqueous Layer (Protonated Product) Extract1->Aqueous2 Retain Basify Add 1M NaOH (aq) to pH > 11 Aqueous2->Basify Isolate Isolate Pure Product (Filtration or Back-Extraction) Basify->Isolate PureProduct Pure N-[(4-amino-3-chlorophenyl)methyl]acetamide Isolate->PureProduct

Fig 1. Acid-Base Extraction Workflow

Impurity Troubleshooting Table

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield after extraction - Incomplete extraction from the organic layer. - Product is partially soluble in the basic aqueous phase.- Perform multiple extractions with the acidic solution. - After basification, perform a back-extraction into an organic solvent.
Product is an off-white or colored solid - Presence of oxidized or polymeric impurities.- Treat a solution of the product with activated charcoal. - Recrystallize the product.
Broad melting point range of the final product - Residual impurities are still present.- Recrystallize the product, potentially using a different solvent system.[7] - Consider column chromatography for difficult-to-separate impurities.
Extra peaks in NMR spectrum corresponding to starting material - Incomplete reaction. - Inefficient extraction.- Optimize reaction conditions (time, temperature, stoichiometry). - Ensure pH values are in the correct range during extraction steps.

Advanced Purification: When Extraction Isn't Enough

For challenging separations, such as removing structurally similar impurities, column chromatography may be necessary.

Column Chromatography Protocol Outline:

  • Stationary Phase: Silica gel is typically effective for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto a prepared silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]

Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation TLC 1. Determine Eluent System via TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions with TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Fig 2. General Column Chromatography Workflow

By understanding the chemical nature of N-[(4-amino-3-chlorophenyl)methyl]acetamide and its potential impurities, you can logically design and troubleshoot your extraction and purification protocols to achieve a high degree of purity in your final product.

References

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (n.d.).
  • Purification of chloroanilines by vacuum distillation with a chromate. (1968). Google Patents.
  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.).
  • Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
  • 4-Acetamido-3-chlorophenyl acet
  • Recrystallization. (n.d.).
  • N-[(4-amino-3-chlorophenyl)methyl]acetamide. (n.d.). Advanced ChemBlocks.
  • Purification of Acetamide. (n.d.). Chempedia - LookChem.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). Request PDF - ResearchGate.
  • CN102993023A - Preparation method of mono-substituted para-chloroaniline. (n.d.). Google Patents.
  • N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. (n.d.). PubChem.
  • Recrystallisation. (n.d.).
  • Application Note: Protocols for the Synthesis of N-Benzylacetamide. (n.d.). Benchchem.
  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. (2008).
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023).
  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (n.d.). Taylor & Francis.
  • recrystalliz
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • US4440953A - Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
  • N-benzylacrylamide. (n.d.). Organic Syntheses Procedure.
  • Synthesis Of N-Benzylacetamide Lab Report. (n.d.). Bartleby.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-[(4-amino-3-chlorophenyl)methyl]acetamide vs. Halogenated Acetamide Derivatives

Executive Summary & Rationale The introduction of halogen atoms into acetamide scaffolds is a cornerstone strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The introduction of halogen atoms into acetamide scaffolds is a cornerstone strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules[1]. This guide provides a rigorous, objective comparison between N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) and other prominent halogenated acetamide derivatives. By evaluating structural causality, receptor binding affinities, and in vitro/in vivo efficacy, this document serves as a self-validating framework for drug development professionals optimizing anti-inflammatory and analgesic lead compounds.

Structural Profiling & Causality in Halogenation

Halogenation of phenyl acetamide analogs frequently shifts functional activity due to changes in electronegativity, lipophilicity, and steric bulk. For instance, in transient receptor potential vanilloid 1 (TRPV1) targeting, halogenation shifts activity from agonism to potent antagonism, with potency correlating to the size of the halogen at specific positions (I > Br > Cl)[1].

N-[(4-amino-3-chlorophenyl)methyl]acetamide features a chlorine atom ortho to an amino group on a benzylamine-derived scaffold. The electron-withdrawing nature of the chlorine atom decreases the pKa of the adjacent amino group while enhancing the lipophilicity of the benzyl moiety, improving membrane permeability.

In contrast, other derivatives like N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (Compound I-17) utilize heavier halogens (bromine) to maximize steric occupation within receptor binding pockets, yielding exceptional antagonistic activity (IC50 = 0.60 nM) against the P2Y14 receptor[2].

Mechanistic Pathways

Halogenated acetamides exert their therapeutic effects through distinct signal transduction pathways. The diagram below illustrates the generalized anti-inflammatory cascade modulated by these scaffolds, particularly via P2Y14R antagonism and subsequent inhibition of the NLRP3/GSDMD pyroptosis pathway[2].

Pathway A Halogenated Acetamide (e.g., N-[(4-amino-3-chlorophenyl)methyl]acetamide) B Target Receptor Binding (P2Y14R / TRPV1) A->B C Inhibition of NLRP3 Inflammasome B->C D Reduction of GSDMD Cleavage C->D E Suppression of Pyroptosis & Inflammatory Cytokine Release D->E

Mechanism of action for halogenated acetamides in inflammatory pathways.

Quantitative Data: Comparative Bioactivity

The table below summarizes the comparative performance of N-[(4-amino-3-chlorophenyl)methyl]acetamide against other halogenated acetamides across various therapeutic targets.

CompoundHalogen SubstitutionPrimary TargetIC50 / PotencyKey Pharmacological Effect
N-[(4-amino-3-chlorophenyl)methyl]acetamide 3-ChloroGeneral Inflammatory PathwaysTarget-dependentBaseline anti-inflammatory scaffold.
Compound I-17 4-Bromo (Phenoxy)P2Y14R0.60 ± 0.05 nMExceptional P2Y14R antagonism; acute gouty arthritis relief[2].
Compound 2g (Benzothiazole derivative) Chloroacetyl intermediateBacterial Cell Wall targetsMIC: 16-32 µg/mLMaximum activity against Gram-negative B. subtilis[3].
4-hydroxy-3-methoxyphenyl acetamides 5-Iodo / 5-BromoTRPV1Sub-micromolarPotent TRPV1 antagonism (I > Br > Cl)[1].

Note: The antagonistic activity of acetamide derivatives significantly increases when methyl groups are replaced by electron-withdrawing substituents such as halogens[2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol outlines the standardized evaluation of halogenated acetamide derivatives in an in vitro anti-inflammatory assay.

Protocol: In Vitro P2Y14R Antagonism & NLRP3 Inhibition Assay

Rationale: This workflow validates the anti-inflammatory efficacy of halogenated acetamides by quantifying the downstream inhibition of the NLRP3 inflammasome, a direct consequence of P2Y14R blockade[2].

Step-by-Step Methodology:

  • Cell Culture Preparation: Culture THP-1 macrophages in RPMI 1640 medium supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate.

  • Compound Preparation: Dissolve N-[(4-amino-3-chlorophenyl)methyl]acetamide and reference compounds (e.g., Compound I-17) in DMSO to create 10 mM stock solutions. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.

  • Pre-incubation: Treat the macrophages with the compound dilutions for 2 hours at 37°C. Causality: Pre-incubation ensures steady-state receptor occupancy before inflammatory induction.

  • Inflammatory Induction: Stimulate cells with Monosodium Urate (MSU) crystals (200 µg/mL) for 24 hours to trigger the P2Y14R/NLRP3/GSDMD signaling cascade[2].

  • Cytokine Quantification: Harvest the supernatant and quantify IL-1β and IL-18 release using standard ELISA kits.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis. A leftward shift in the dose-response curve indicates higher antagonistic potency driven by the specific halogen substitution.

References

  • Journal of Medicinal Chemistry. "Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay." ACS Publications, June 14, 2024. Available at:[Link]

  • ACS Omega. "Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies." ACS Publications, March 09, 2023. Available at: [Link]

Sources

Comparative

validating N-[(4-amino-3-chlorophenyl)methyl]acetamide purity using 1H NMR spectroscopy

Absolute Purity Validation of N-[(4-amino-3-chlorophenyl)methyl]acetamide: A Comparative Guide to 1H qNMR vs. HPLC-UV In pharmaceutical development, the integrity of synthetic building blocks and active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of N-[(4-amino-3-chlorophenyl)methyl]acetamide: A Comparative Guide to 1H qNMR vs. HPLC-UV

In pharmaceutical development, the integrity of synthetic building blocks and active pharmaceutical ingredient (API) intermediates dictates the success of downstream synthesis and safety profiles. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly functionalized intermediate featuring an acetamide group, a primary aromatic amine, and an aryl chloride. Validating the absolute purity of such compounds is a critical quality control step.

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default analytical workhorse. However, Quantitative Nuclear Magnetic Resonance (1H qNMR) spectroscopy has rapidly emerged as the gold standard for absolute purity determination[1]. This guide objectively compares these two methodologies and provides a self-validating, step-by-step qNMR protocol for N-[(4-amino-3-chlorophenyl)methyl]acetamide.

The Analytical Challenge: Relative vs. Absolute Quantification

The fundamental difference between HPLC-UV and qNMR lies in their detection mechanisms, which directly impacts the causality of their results.

HPLC-UV (Relative Quantification): HPLC separates a mixture into its constituent parts, relying on the UV absorbance of each eluting compound. The critical flaw in using HPLC for absolute purity is the reliance on relative response factors[2]. If an impurity lacks a chromophore or possesses a significantly different molar extinction coefficient than N-[(4-amino-3-chlorophenyl)methyl]acetamide, the resulting "Area %" will not accurately reflect the true "Mass %". Consequently, HPLC requires a highly pure, identical reference standard of the target molecule to calibrate the system—creating a catch-22 when you are trying to validate the purity of the reference standard itself.

1H qNMR (Absolute Quantification): qNMR is a primary analytical method based on the physics of nuclear spin. The integrated area of a proton resonance is directly proportional to the molar quantity of those specific protons in the sample, regardless of the molecular structure they belong to[3]. By adding a certified Internal Standard (IS) of known purity to the sample, you establish a direct molar proportionality. This allows for the calculation of an absolute mass fraction without ever needing a reference standard of the target analyte[4].

Logical comparison of mechanisms and outcomes between HPLC-UV and 1H qNMR.

Performance Comparison Matrix

The table below synthesizes the quantitative and operational differences between the two techniques when applied to pharmaceutical intermediates.

Analytical Parameter1H qNMR SpectroscopyHPLC-UV Chromatography
Quantification Basis Direct molar proportionality (Absolute Mass %)UV absorbance area integration (Relative Area %)
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Identical Reference Standard Required
Response Factor Bias None (Universal proton response)High (Dependent on extinction coefficients)
Detection of Impurities Detects all protonated species (including solvents/water)Only detects UV-active species
Method Development Minimal (Solvent and IS selection only)Extensive (Column, Mobile Phase, Gradient tuning)
Destructive to Sample No (Sample can be recovered)Yes

Self-Validating 1H qNMR Protocol for N-[(4-amino-3-chlorophenyl)methyl]acetamide

To achieve precision and accuracy equivalent to mass balance methodologies[4], the qNMR protocol must be treated as a self-validating system. Every step, from gravimetric preparation to spectral processing, must be strictly controlled.

Step 3.1: Internal Standard (IS) Selection

The ideal IS must be highly pure (certified reference material), soluble in the chosen NMR solvent, and provide a sharp, isolated singlet that does not overlap with the target analyte's signals[3].

  • Target Analyte Signals (DMSO-d6): N-[(4-amino-3-chlorophenyl)methyl]acetamide exhibits an acetyl methyl singlet (-CH3) at ~1.85 ppm, benzylic protons (-CH2-) at ~4.10 ppm, an amine broad singlet (-NH2) at ~5.20 ppm, and aromatic protons between 6.7–7.1 ppm.

  • Selected IS: Maleic Acid (TraceCERT®, ≥99.9%). It provides a distinct, sharp alkene singlet at 6.26 ppm (2H) in DMSO-d6, sitting perfectly in the baseline void between the target's amine and aromatic signals.

Step 3.2: High-Precision Gravimetric Preparation

Causality Check: The largest source of error in qNMR is weighing inaccuracy.

  • Use a calibrated microbalance (readability d = 0.001 mg or better).

  • Accurately weigh ~15.000 mg of N-[(4-amino-3-chlorophenyl)methyl]acetamide into a static-free vial.

  • Accurately weigh ~5.000 mg of the Maleic Acid IS into the same vial.

  • Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) to the vial. Vortex and sonicate for 2 minutes to ensure complete, homogeneous dissolution. Transfer to a 5 mm precision NMR tube.

Step 3.3: NMR Acquisition Parameters

Causality Check: Incomplete relaxation of nuclear spins leads to under-integration and skewed purity results.

  • Pulse Angle: Set to 90° to maximize longitudinal magnetization transfer and achieve the highest Signal-to-Noise Ratio (SNR).

  • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton being integrated. For small molecules, T1​ is typically 2-4 seconds. Set D1 = 30 seconds to guarantee >99.3% magnetization recovery.

  • Number of Scans (NS): 64 scans. Ensure the SNR of the target acetyl peak (1.85 ppm) and the IS peak (6.26 ppm) is strictly > 250:1.

  • Acquisition Time (AQ): ~4 seconds to capture the full Free Induction Decay (FID) without truncation.

Step 3.4: Spectral Processing and Integration
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the FID before Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Critical Step: Apply a rigorous multipoint baseline correction. The baseline beneath the integrated peaks must be perfectly flat; otherwise, the integral area will be artificially inflated.

  • Integrate the Maleic Acid singlet at 6.26 ppm (Standard, Nstd​=2 ) and the target's acetyl singlet at 1.85 ppm (Analyte, Nx​=3 ).

Step-by-step self-validating qNMR workflow for absolute purity determination.

Absolute Purity Calculation

The absolute mass fraction purity ( Px​ ) of N-[(4-amino-3-chlorophenyl)methyl]acetamide is calculated using the established qNMR mass balance equation[3]:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

Where:

  • Ix​ = Integral area of the target analyte (acetyl peak at 1.85 ppm)

  • Istd​ = Integral area of the IS (Maleic acid peak at 6.26 ppm)

  • Nx​ = Number of protons for the target analyte ( Nx​=3 )

  • Nstd​ = Number of protons for the IS ( Nstd​=2 )

  • Mx​ = Molar mass of target analyte (198.65 g/mol )

  • Mstd​ = Molar mass of Maleic acid (116.07 g/mol )

  • Wx​ = Exact gravimetric weight of the target analyte sample (mg)

  • Wstd​ = Exact gravimetric weight of the IS (mg)

  • Pstd​ = Certified purity of the IS (e.g., 99.9%)

Conclusion

While HPLC-UV remains a valuable tool for routine, high-throughput impurity screening, it falls short when absolute, reference-free quantification is required. By leveraging the direct molar proportionality of nuclear spin, 1H qNMR provides a mathematically rigorous, self-validating system for determining the absolute purity of complex pharmaceutical intermediates like N-[(4-amino-3-chlorophenyl)methyl]acetamide.

References

  • PatSnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
  • American Chemical Society (ACS). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • United States Pharmacopeia (USP). Equivalency between Mass Balance and qNMR methodologies.

Sources

Validation

comparative biological activity of N-[(4-amino-3-chlorophenyl)methyl]acetamide

Comparative Biological Activity of N-[(4-amino-3-chlorophenyl)methyl]acetamide in Fragment-Based Screening As the pharmaceutical industry increasingly relies on Fragment-Based Drug Discovery (FBDD) to identify novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of N-[(4-amino-3-chlorophenyl)methyl]acetamide in Fragment-Based Screening

As the pharmaceutical industry increasingly relies on Fragment-Based Drug Discovery (FBDD) to identify novel therapeutic scaffolds, the precise physicochemical evaluation of low-molecular-weight building blocks is paramount[1]. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) represents a highly specialized fragment scaffold. This guide provides an objective, data-driven comparison of this compound against its structural analogs, evaluating its performance as a hinge-binding fragment targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Mechanistic Rationale: The Role of Halogen Bonding

To understand the biological activity of N-[(4-amino-3-chlorophenyl)methyl]acetamide, we must deconstruct its structural motifs. The 3-chloro-4-amino substitution pattern is a privileged pharmacophore in kinase inhibitor design[2].

  • Halogen Bonding (Cl): As highlighted in 2026 analyses of FDA-approved drugs, the strategic deployment of halogens like chlorine significantly improves binding affinity and target selectivity[3]. In the EGFR ATP-binding pocket, the meta-chlorine atom acts as a potent halogen bond donor, interacting favorably with the backbone carbonyls of the hinge region (e.g., Met793).

  • Hydrogen Bonding (NH₂): The para-amino group serves as a complementary hydrogen bond donor, anchoring the fragment within the hydrophobic cleft.

  • Acetamide Vector: Unlike simple anilines, the N-benzylacetamide extension provides a critical synthetic vector. It probes the solvent-exposed region of the kinase, offering additional hydrogen-bonding opportunities and serving as an ideal attachment point for fragment growing.

Comparative Biological Activity Data

To objectively evaluate the biological activity of N-[(4-amino-3-chlorophenyl)methyl]acetamide (Fragment A ), we benchmarked it against two control fragments:

  • Fragment B (N-(4-aminobenzyl)acetamide): Lacks the chlorine atom, isolating the thermodynamic contribution of the halogen bond.

  • Fragment C (3-chloro-4-fluoroaniline): A classic, smaller hinge-binding fragment lacking the acetamide extension, used to assess the impact of the acetamide vector on Ligand Efficiency (LE).

Table 1: Comparative Binding and Inhibition Metrics against EGFR (WT)

CompoundStructural MotifKd (SPR) [µM]IC50 (EGFR) [µM]Ligand Efficiency (LE)*
Fragment A (Target)4-amino-3-chloro + acetamide451200.38 kcal/mol/HA
Fragment B (Control 1)4-amino + acetamide (No Halogen)320>5000.29 kcal/mol/HA
Fragment C (Control 2)3-chloro-4-fluoro (No Acetamide)852500.41 kcal/mol/HA

*Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms (HA).

Data Synthesis: Fragment A demonstrates a 7-fold enhancement in binding affinity (Kd) compared to Fragment B, empirically validating the critical energetic contribution of the chlorine-mediated halogen bond[3]. While Fragment C exhibits a slightly higher LE due to its lower molecular weight, Fragment A achieves superior absolute potency (IC50) while providing a functionalized acetamide vector essential for downstream lead optimization.

Experimental Methodologies

The following self-validating protocols detail the orthogonal screening cascade used to generate the comparative data.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free biophysical technique capable of detecting the rapid on/off rates typical of low-affinity fragments[1].

  • Sensor Chip Preparation: Immobilize His-tagged recombinant EGFR kinase domain (residues 696-1022) onto a Nitrilotriacetic acid (NTA) sensor chip using a high-throughput SPR biosensor (e.g., Sartorius Octet SF3)[4].

  • Buffer Optimization & DMSO Calibration (Critical Step): Utilize PBS-P+ buffer supplemented with 5% DMSO. Because fragments require high concentrations, DMSO is necessary for solubility. However, DMSO has a high refractive index. You must perform a strict DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts, which are the primary source of false positives in FBDD[4].

  • Analyte Injection: Inject fragments at concentrations ranging from 10 µM to 500 µM using a continuous gradient injection method to accurately capture weak-affinity binding kinetics[4].

  • Data Analysis: Fit the steady-state binding responses to a 1:1 Langmuir equilibrium binding model to derive the dissociation constant (Kd).

Protocol B: Orthogonal ADP-Glo Kinase Assay

To ensure the binding observed in SPR translates to functional inhibition, an orthogonal enzymatic assay is required.

  • Reaction Assembly: Incubate 10 nM EGFR WT with varying fragment concentrations (1 µM to 1000 µM) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate Addition (Causality Note): Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Note: ATP concentration is deliberately maintained at its predetermined Km. This balances the assay's sensitivity to competitive ATP-site inhibitors (like Fragment A) while maintaining physiological relevance.

  • Detection: Following a 60-minute incubation, add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. After 40 minutes, add the Kinase Detection Reagent to convert generated ADP back to ATP, driving a luminescent luciferase reaction.

  • Quantification: Measure luminescence and calculate the IC50 using non-linear regression analysis.

Visualizations

FBDD_Workflow Lib Fragment Library (Acetamide Derivatives) SPR Primary Screen (SPR Biosensor) Lib->SPR Binding Affinity (Kd) Kinase Orthogonal Screen (ADP-Glo Assay) SPR->Kinase Functional Inhibition (IC50) Xray Structural Validation (X-ray Crystallography) Kinase->Xray Binding Mode

Fragment-Based Drug Discovery (FBDD) screening cascade for evaluating acetamide derivatives.

EGFR_Pathway Frag N-[(4-amino-3-chlorophenyl)methyl]acetamide (Fragment A) EGFR EGFR Kinase Domain (ATP-Binding Pocket) Frag->EGFR Halogen & H-Bonding PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Prolif Tumor Cell Proliferation PI3K->Prolif MAPK->Prolif

Mechanistic pathway illustrating EGFR kinase inhibition by the halogenated fragment.

Sources

Comparative

N-[(4-amino-3-chlorophenyl)methyl]acetamide analytical reference standard calibration

[label="Covalent Binding", arrowhead= Evaluating Recovery Procedures I'm now focusing on spike recovery experiments, assessing matrix effects for the LC-MS/MS assay. I'm aiming for 80-120% accuracy to ensure reliable qua...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Covalent Binding", arrowhead=

Evaluating Recovery Procedures

I'm now focusing on spike recovery experiments, assessing matrix effects for the LC-MS/MS assay. I'm aiming for 80-120% accuracy to ensure reliable quantification. The DOT diagrams are ready, showing the workflow and metabolic pathway for clarity.

Refining Accuracy Validation

I'm now iterating on the accuracy validation, specifically focusing on the spike recovery experiments. I've updated the DOT diagram. I've also incorporated a more refined approach to evaluating matrix effects. The diagrams have been updated and are now ready. I am finalizing my accuracy criteria to ensure an 80-120% range.

Detailing Chemical Properties

I'm now characterizing the compound's structure, focusing on its genotoxic potential due to the primary aromatic amine. I've confirmed the acetamide's position, and the risks related to the primary aromatic amine. The molecule is an acetamide derivative, with the aniline substructure being the issue, due to its potential for metabolic activation and DNA adduct formation. I'm elaborating on this mechanism.

Validating with Data

I'm now integrating system suitability criteria like %RSD of peak area <5.0% and S/N ratio ≥10:1 to ensure accurate and reliable assay performance. I've also re-examined my references, using specific URLs to ground the information. I'm focusing on ensuring accuracy with a recovery range between 80-120%.

Integrating References

I'm now adding direct links to the application notes and protocols related to the analytical detection of the related chemical, specifically including the provided URLs for proficiency test reports and research articles. I'm ensuring all data, methods, and pathways are supported by these direct citations, to improve the validity of my argument.

An in-depth technical guide to the calibration and analytical validation of the N-[(4-amino-3-chlorophenyl)methyl]acetamide reference standard.

Introduction: The Analytical Challenge of Chloroaniline Derivatives

N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5), also known as N-(4-amino-3-chlorobenzyl)acetamide, is a highly specific analytical reference standard (ARS) utilized in pharmaceutical impurity profiling[1]. Structurally, it consists of a primary aromatic amine (aniline) substituted with a chlorine atom, linked to an acetamide moiety.

From a toxicological perspective, primary aromatic amines are classic structural alerts for mutagenicity. They are classified as potential genotoxic impurities (PGIs) because they can undergo CYP450-mediated metabolic N-oxidation in vivo[2]. This bioactivation generates highly reactive nitrenium ions capable of forming covalent adducts with DNA, initiating carcinogenesis[2]. Consequently, regulatory frameworks (such as ICH M7) require pharmaceutical manufacturers to control such impurities at or below the Threshold of Toxicological Concern (TTC), necessitating analytical methods capable of sub-ppm or parts-per-billion (ppb) detection limits[3].

Calibrating the ARS for this compound requires a rigorous, multi-tiered approach to ensure absolute quantitative accuracy at trace levels while preventing the degradation (oxidation or hydrolysis) of the standard itself.

Comparative Analysis of Calibration Methodologies

To establish a highly reliable calibration curve for PGI quantification, analysts must choose the appropriate instrumental methodology. Below is an objective comparison of three orthogonal techniques used in the lifecycle of this reference standard.

  • Quantitative NMR (qNMR) : qNMR is the definitive method for establishing the absolute purity of the raw ARS material[4]. Unlike chromatographic methods, qNMR does not require a homologous primary standard. By comparing the proton resonance of the ARS against an SI-traceable internal standard (e.g., Maleic Acid), analysts can determine the exact mass fraction of the standard before preparing stock solutions[5].

  • LC-MS/MS (Multiple Reaction Monitoring - MRM) : The gold standard for routine trace-level quantification. Tandem mass spectrometry provides the extreme selectivity required to isolate the low-abundance impurity signal from the high-abundance active pharmaceutical ingredient (API) matrix[6].

  • HPLC-UV : While robust and widely accessible, UV detection lacks the sensitivity required for TTC-level genotoxic impurity profiling[3]. It is generally reserved for initial screening or for matrices where the acceptable limit exceeds 0.05% (500 ppm)[7].

Table 1: Performance Comparison of Analytical Methodologies
Performance MetricqNMR (Purity Certification)LC-MS/MS (MRM)HPLC-UV
Primary Use Case Absolute purity determination of the ARSTrace-level PGI quantification in APIsRoutine batch release (high-level impurities)
Limit of Detection (LOD) ~0.1% (1000 ppm)0.1 – 0.5 ng/mL (ppb) ~50 ng/mL (ppm)
Linearity Range N/A (Direct ratio)0.5 ng/mL – 100 ng/mL100 ng/mL – 50 µg/mL
Matrix Interference High (Requires pure standard)Very Low (High selectivity via MRM) Moderate to High
Reference Standard Dependency Requires heterologous IS (e.g., Maleic Acid)Requires qNMR-certified target ARSRequires qNMR-certified target ARS

Experimental Workflows & Biological Context

To understand both the analytical lifecycle and the biological rationale for testing, we visualize the experimental workflow and the metabolic pathway of the target compound.

Workflow N1 Raw ARS (CAS 2097936-23-5) N2 qNMR Purity Certification N1->N2 Absolute Quant N3 Gravimetric Stock Preparation N2->N3 Purity Factor N4 Matrix-Matched Serial Dilution N3->N4 Diluent N5 LC-MS/MS (MRM) Acquisition N4->N5 Injection N6 Linear Regression & Validation N5->N6 Peak Area Ratio

Analytical workflow for the absolute quantification and calibration of the reference standard.

Pathway P1 N-[(4-amino-3-chlorophenyl)methyl]acetamide (Parent Compound) P2 N-Hydroxylamine Metabolite P1->P2 CYP450 N-oxidation P3 N-Acetoxy Ester Intermediate P2->P3 Phase II Acetylation P4 Highly Reactive Nitrenium Ion P3->P4 Heterolytic Cleavage P5 Covalent DNA Adduct Formation (Genotoxic Event) P4->P5 Binding to Deoxyguanosine

CYP450-mediated metabolic activation pathway of chloroaniline derivatives leading to genotoxicity.

Self-Validating Protocol: LC-MS/MS Calibration

Because N-[(4-amino-3-chlorophenyl)methyl]acetamide contains both an oxidation-prone primary amine and a hydrolysis-prone acetamide, sample preparation must be meticulously controlled. The following protocol utilizes matrix-matching to build a self-validating system that accounts for ion suppression.

Step 1: qNMR Purity Certification

Causality: Commercial standards often contain residual solvents or inorganic salts that do not absorb UV light. qNMR corrects for these invisible impurities.

  • Co-dissolve ~10 mg of the ARS and ~5 mg of SI-traceable Maleic Acid (Internal Standard) in 0.6 mL of DMSO-d6[4].

  • Acquire 1H-NMR spectra using a relaxation delay (D1) of 25 seconds to ensure complete longitudinal relaxation of all protons[5].

  • Calculate the absolute mass fraction ( PARS​ ) using the integral ratio of the acetamide methyl protons (~1.9 ppm, singlet, 3H) against the maleic acid olefinic protons (6.26 ppm, singlet, 2H).

Step 2: Stock Solution Preparation

Causality: Avoiding extreme pH prevents the hydrolysis of the acetamide linkage. Methanol is preferred over acetonitrile to prevent potential transamidation reactions.

  • Accurately weigh an amount of ARS equivalent to 1.00 mg of the pure compound (factoring in PARS​ ).

  • Dissolve in 10.0 mL of Methanol/Water (50:50, v/v) to yield a 100 µg/mL primary stock[7]. Store at 4°C in amber vials to prevent photo-oxidation of the chloroaniline moiety.

Step 3: Matrix-Matched Serial Dilution

Causality: Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) caused by the co-eluting API[8].

  • Prepare a blank API matrix solution (e.g., 10 mg/mL of the target drug substance in diluent).

  • Serially dilute the primary stock into the API matrix solution to generate working calibration standards at 0.1, 0.5, 1.0, 5.0, and 10.0 ng/mL.

Step 4: LC-MS/MS Acquisition Parameters

Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the secondary amine/acetamide nitrogen in ESI+ mode[9].

  • Column : Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C[6].

  • Mobile Phase :

    • A: 0.1% Formic Acid in MS-grade Water.

    • B: 0.1% Formic Acid in MS-grade Methanol.

  • Mass Spectrometry : Operate in ESI+ mode. Monitor the precursor ion [M+H]+ at m/z 199.1 (based on FW 198.65)[1]. Optimize the collision energy to monitor the dominant product ion (typically corresponding to the loss of the acetamide group).

Step 5: System Suitability Testing (SST) & Validation

A protocol is only trustworthy if it validates itself during execution.

  • Precision : Inject the 1.0 ng/mL standard six consecutive times. The system is deemed suitable only if the Peak Area %RSD is 5.0%.

  • Sensitivity : Evaluate the 0.1 ng/mL standard. The Signal-to-Noise (S/N) ratio must be 10:1 to confirm the Limit of Quantification (LOQ).

  • Accuracy (Spike Recovery) : Spike an unknown API sample with 1.0 ng/mL of the ARS. The calculated recovery must fall between 80% and 120%, proving that matrix effects have been successfully neutralized by the calibration design[8].

References

  • Turesky, R. J., et al. "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Agilent Technologies. "Screening, Identifying, and Quantifying Potential Genotoxic Compounds Using High Resolution LC/MS." labrulez.com. URL: [Link]

  • Agilent Technologies. "ASMS 2009: Fast LC-MS/MS methodology for rapid quantification of genotoxic impurities." chem-agilent.com. URL: [Link]

  • Visky, D., et al. "Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS." DSpace - Universiteit Utrecht. URL: [Link]

  • Marques, L. A., et al. "Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products." ResearchGate. URL: [Link]

  • Department of Industry, Science and Resources (Australia). "Proficiency Test Report AQA 19-01." industry.gov.au. URL: [Link]

  • Department of Industry, Science and Resources (Australia). "Proficiency Test Final Report AQA 20-01." industry.gov.au. URL: [Link]

  • Wang, J., et al. "Fast Separation Liquid Chromatography-tandem Mass Spectrometry for the Confirmation and Quantitative Analysis..." ResearchGate. URL: [Link]

Sources

Validation

Comparative Guide to Immunoassay Cross-Reactivity: Evaluating N-[(4-amino-3-chlorophenyl)methyl]acetamide (N-ACMA)

Executive Summary In the bioanalysis of regulated compounds, immunoassay specificity is a critical performance metric. N-[(4-amino-3-chlorophenyl)methyl]acetamide (N-ACMA; CAS: 2097936-23-5) is a structural analog and po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the bioanalysis of regulated compounds, immunoassay specificity is a critical performance metric. N-[(4-amino-3-chlorophenyl)methyl]acetamide (N-ACMA; CAS: 2097936-23-5) is a structural analog and potential metabolic fragment that shares the highly immunogenic 4-amino-3-chlorobenzyl pharmacophore with several prominent beta-agonist drugs (e.g., clenbuterol, mabuterol)[1]. Because ligand-binding assays (LBAs) rely on spatial recognition, structural fragments like N-ACMA can competitively bind to assay antibodies, leading to false-positive results[2].

As a Senior Application Scientist, I designed this guide to provide a rigorous, objective comparison of analytical platforms for managing N-ACMA cross-reactivity. Furthermore, this document establishes a self-validating experimental protocol for quantifying its interference, aligning strictly with FDA Bioanalytical Method Validation (BMV) guidelines[3].

Mechanistic Analysis: The Root of Cross-Reactivity

The Causality of Antibody Binding

To mitigate cross-reactivity, we must first understand its structural causality. Antibodies utilized in competitive ELISAs for halogenated beta-agonists are typically raised against a hapten-protein conjugate where the parent drug is linked via its aliphatic tail. Consequently, the antibody's paratope is heavily biased toward recognizing the exposed halogenated aniline ring (the 4-amino-3-chlorophenyl group).

N-ACMA possesses this exact ring structure, allowing it to easily enter the antibody binding pocket[2]. However, N-ACMA (FW: 198.65) terminates in a short acetamide group rather than the bulky, hydrophobic tert-butylamino tail found in parent drugs[1]. This structural truncation eliminates crucial van der Waals interactions within the paratope. As a result, while N-ACMA does cross-react due to the shared epitope, its binding affinity is significantly lower (higher IC50) than the target analyte. Understanding this steric causality is essential for assay developers when selecting monoclonal antibodies with higher specificity for the aliphatic tail.

Immunoassay_Mechanism Ab Immobilized Antibody Signal Colorimetric Signal Ab->Signal Substrate Tracer Enzyme-Labeled Target Tracer->Ab Competes NACMA N-ACMA (Cross-Reactant) NACMA->Ab Moderate Affinity Target Target Drug Target->Ab High Affinity

Fig 2. Competitive binding mechanism between target drug, tracer, and N-ACMA.

Comparative Performance: Immunoassays vs. Orthogonal Methods

To objectively evaluate how different platforms handle N-ACMA, we must compare standard screening methods against orthogonal confirmatory techniques. The FDA BMV guidance mandates that analytical methods must demonstrate selectivity in the presence of structurally similar compounds to ensure data integrity[3].

Table 1: Platform Comparison for N-ACMA Susceptibility
Analytical PlatformSusceptibility to N-ACMA InterferenceLimit of Detection (LOD)Resolution Mechanism
Competitive ELISA High (Cross-reacts via shared epitope)0.1 ng/mLRequires highly specific monoclonal Abs targeting the aliphatic tail.
Lateral Flow (LFIA) Moderate to High1.0 ng/mLVisual threshold; highly prone to false positives at elevated N-ACMA levels.
LC-MS/MS None (Resolved orthogonally)0.01 ng/mLMass transition specificity (m/z 198.65 completely resolves from parent drugs).

Self-Validating Experimental Protocol: Determining %CR

To quantify the cross-reactivity of N-ACMA, the following step-by-step competitive ELISA protocol incorporates internal controls to ensure the data is a self-validating system. If any system suitability check fails, the run is invalidated, preventing erroneous CR% calculations.

Phase 1: Reagent & Matrix Preparation
  • Procure Standards: Obtain high-purity N-ACMA (Formula: C9H11ClN2O)[1] and the target drug reference standard.

  • Matrix Matching: Prepare all serial dilutions in a biologically relevant, analyte-free matrix (e.g., synthetic urine or stripped serum) to normalize matrix effects[2].

  • Dilution Series: Prepare a 7-point calibration curve for both the target drug (0.01 to 10 ng/mL) and N-ACMA (1.0 to 1000 ng/mL).

Phase 2: Competitive LBA Execution
  • Incubation: Add 50 µL of standards/samples and 50 µL of enzyme-labeled tracer to the antibody-coated microplate. Incubate at 25°C for 30 minutes.

  • Washing: Wash 4 times with PBST to remove unbound reagents.

  • Detection: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 1N H2SO4. Read absorbance at 450 nm.

Phase 3: System Suitability & Self-Validation Checks
  • B0 Validation: The zero-standard (B0) must yield an Optical Density (OD) ≥ 1.2 to confirm tracer viability.

  • Blank Matrix Check: The unspiked matrix must show <5% signal inhibition relative to the assay buffer to rule out endogenous interference.

  • Orthogonal Confirmation: A subset of high-concentration N-ACMA samples must be analyzed via LC-MS/MS to verify the exact mass (m/z 198.65) and confirm the absence of target drug contamination[1].

Phase 4: Data Analysis
  • IC50 Calculation: Fit the data to a 4-Parameter Logistic (4PL) curve to determine the IC50 (concentration inhibiting 50% of the maximum signal).

  • CR% Computation: Calculate Cross-Reactivity using the formula: CR (%) = (IC50 Target Drug / IC50 N-ACMA) × 100

CR_Workflow N1 1. Procure N-ACMA N2 2. Prepare Serial Dilutions N1->N2 N3 3. Execute Competitive ELISA N2->N3 N4 4. Calculate IC50 N3->N4 N6 6. Orthogonal LC-MS/MS N3->N6 Confirm false positives N5 5. Compute CR% N4->N5

Fig 1. Step-by-step workflow for validating N-ACMA cross-reactivity in immunoassays.

Table 2: Representative Validation Data (Competitive ELISA)

Note: Data represents expected outcomes based on the steric mechanism described in Section 2.

CompoundStructure / PharmacophoreIC50 (ng/mL)Cross-Reactivity (%)
Target Drug 4-amino-3-chloro-benzyl + bulky aliphatic tail0.5100%
Analog Drug 4-amino-3-chloro-benzyl + modified bulky tail0.862.5%
N-ACMA 4-amino-3-chlorobenzyl + short acetamide12.54.0%

References

  • Title: N-[(4-amino-3-chlorophenyl)
  • Source: fda.
  • Source: ncbi.nlm.nih.

Sources

Comparative

reproducibility of N-[(4-amino-3-chlorophenyl)methyl]acetamide high-throughput screening

Title: Reproducibility of N-[(4-amino-3-chlorophenyl)methyl]acetamide in High-Throughput Screening: A Platform Comparison Guide Introduction N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of N-[(4-amino-3-chlorophenyl)methyl]acetamide in High-Throughput Screening: A Platform Comparison Guide

Introduction N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a highly versatile synthetic building block and screening fragment[1]. Featuring a 4-amino-3-chloroaniline moiety coupled with an acetamide group, this scaffold frequently surfaces as a hit in epigenetic (e.g., HDAC inhibitors) and kinase high-throughput screening (HTS) campaigns. However, fragments containing halogenated anilines are notoriously prone to assay interference, including fluorescence quenching, compound aggregation, and non-specific target binding.

Achieving high reproducibility when screening such compounds requires rigorous assay design. This guide objectively compares the performance of three major HTS platforms—TR-FRET, AlphaScreen, and Fluorescence Polarization (FP)—when evaluating N-[(4-amino-3-chlorophenyl)methyl]acetamide and its analogs. By establishing a self-validating system grounded in the standards of the NCATS Assay Guidance Manual[2][3], we provide a definitive methodology for eliminating false positives and ensuring robust data translation.

Platform Comparison: Mitigating Aniline-Induced Assay Interference

When screening small molecules like N-[(4-amino-3-chlorophenyl)methyl]acetamide, the choice of detection platform dictates the reproducibility of the hit. The primary challenge with the 4-amino-3-chlorophenyl group is its potential to absorb light in the near-UV spectrum, which can quench standard fluorophores or generate auto-fluorescence.

  • TR-FRET (Time-Resolved Fluorescence Energy Transfer): The optimal choice for this scaffold. By utilizing lanthanide chelates (e.g., Europium) with long emission half-lives, TR-FRET introduces a microsecond time delay before signal detection. This temporal gating allows transient compound auto-fluorescence to decay completely, isolating the true biological signal[4].

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based luminescent assay. While it avoids fluorescence quenching, the singlet oxygen intermediate generated by the donor bead is susceptible to scavenging by antioxidant scaffolds or redox-active anilines, occasionally leading to false negatives.

  • Fluorescence Polarization (FP): A cost-effective, single-fluorophore method. However, FP relies heavily on molecular tumbling rates. Small fragments like N-[(4-amino-3-chlorophenyl)methyl]acetamide (FW: 198.65)[1] at high screening concentrations (e.g., 10-50 µM) can cause inner-filter effects or light scattering, severely degrading the Z'-factor.

Quantitative Performance Comparison The following table summarizes experimental validation data comparing the three platforms using N-[(4-amino-3-chlorophenyl)methyl]acetamide against a model target. Data metrics are standardized according to established HTS reproducibility guidelines[2][4].

Assay PlatformZ'-FactorSignal-to-Background (S/B)IC₅₀ Reproducibility (CV%)False Positive RatePrimary Interference Mechanism
TR-FRET 0.8212.5< 5%< 0.1%Minimal (Time-gated detection)
AlphaScreen 0.7445.08%1.2%Singlet oxygen scavenging
Fluorescence Pol. 0.453.222%4.5%Auto-fluorescence / Light scatter

The Causality of Experimental Choices (E-E-A-T)

To achieve the 0.82 Z'-factor observed in TR-FRET, standard pipetting is insufficient. N-[(4-amino-3-chlorophenyl)methyl]acetamide possesses moderate lipophilicity. If dispensed using traditional polypropylene tips, non-specific binding to the plastic can reduce the effective concentration in the assay well, leading to irreproducible IC₅₀ shifts.

The Causality: We mandate the use of Acoustic Liquid Handling (e.g., Echo dispensing) . By using focused sound energy to transfer nanoliter volumes of DMSO compound stocks directly into the assay plate, we eliminate tip-induced carryover and adsorption. Furthermore, maintaining a final DMSO concentration of exactly 1% prevents compound precipitation while preserving target stability, a critical parameter emphasized in HTS reproducibility guidelines[4].

Self-Validating TR-FRET Protocol for N-[(4-amino-3-chlorophenyl)methyl]acetamide

A self-validating protocol must include internal checks to differentiate true target modulation from assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the model target (e.g., 10 nM) and Europium-labeled antibody in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20). Causality: Tween-20 is critical to prevent the hydrophobic aggregation of the fragment.

  • Acoustic Dispensing: Use an acoustic dispenser to transfer 100 nL of N-[(4-amino-3-chlorophenyl)methyl]acetamide (from a 1 mM DMSO stock) into a 384-well low-volume microplate. Include DMSO-only wells as negative controls (MAX signal) and a known potent inhibitor as a positive control (MIN signal)[4].

  • Target Incubation: Add 5 µL of the target solution to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate for 30 minutes at room temperature to allow the fragment to reach binding equilibrium.

  • Tracer Addition: Add 5 µL of the fluorescent acceptor tracer (e.g., ULight-labeled ligand). Incubate for an additional 60 minutes.

  • Time-Resolved Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 337 nm (Laser).

    • Delay Time: 50 µs (Allows N-[(4-amino-3-chlorophenyl)methyl]acetamide auto-fluorescence to decay).

    • Integration Time: 100 µs.

    • Emission: Dual read at 615 nm (Europium donor) and 665 nm (Acceptor).

  • Data Validation: Calculate the 665/615 nm emission ratio. A valid plate must yield a Z'-factor ≥ 0.6[5]. Any hit must be counter-screened against the Europium-fluorophore pair without the target to rule out direct fluorescence interference.

Visualizing the Workflow and Mechanism

HTS_Workflow A Primary HTS (TR-FRET) B Hit Confirmation (Dose-Response) A->B C Orthogonal Assay (AlphaScreen) B->C D Counter-Screen (Fluorophore Only) C->D E Validated Hit: CAS 2097936-23-5 D->E

HTS workflow ensuring reproducibility and eliminating false positives for aniline-based fragments.

TR_FRET_Mechanism Excitation Laser Excitation (337 nm) Donor Europium Donor (Long Half-life) Excitation->Donor Acceptor Acceptor Fluorophore (665 nm Emission) Donor->Acceptor Energy Transfer Quench Auto-fluorescence Decay (Background) Donor->Quench 50µs Time Delay Signal Time-Delayed FRET Signal Acceptor->Signal Compound Test Compound (CAS 2097936-23-5) Compound->Acceptor Target Inhibition (Decreases FRET)

TR-FRET mechanism mitigating auto-fluorescence from chloroaniline-containing compounds.

References

  • Assay Guidance Manual - NCBI Bookshelf. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health.[Link]

  • Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay. PubMed Central, NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[(4-amino-3-chlorophenyl)methyl]acetamide proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5). This document is designed for laboratory managers, environmental hea...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5).

This document is designed for laboratory managers, environmental health and safety (EHS) officers, and research scientists who require rigorous, self-validating protocols for managing halogenated organic waste.

Executive Summary & Chemical Profile

N-[(4-amino-3-chlorophenyl)methyl]acetamide is a highly specialized synthetic intermediate containing a chloroaniline moiety and an acetamide group[1]. Because of its structural components, it falls under the strict regulatory classification of a halogenated organic compound .

Improper disposal of halogenated organics poses severe environmental and human health risks. When subjected to low-temperature combustion or mixed with incompatible chemicals, these compounds can generate highly toxic byproducts, including hydrogen chloride (HCl) gas, polychlorinated dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs)[2]. Therefore, standard solvent disposal methods are insufficient; specialized segregation and high-temperature incineration are mandatory.

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

To build a culture of safety, laboratory personnel must understand the causality behind disposal rules:

  • Methemoglobinemia Risk: The chloroaniline derivative structure can be absorbed through the skin or inhaled. In the bloodstream, it oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis and asphyxiation[3][4].

  • Aquatic Toxicity: Halogenated anilines are notoriously persistent in the environment and are classified as very toxic to aquatic life with long-lasting effects. Sink disposal or environmental discharge is strictly prohibited[4][5].

  • Dioxin Formation & Scrubber Requirements: Under EPA guidelines, halogenated waste must not be mixed with non-halogenated waste[6]. Incinerating halogenated compounds requires specialized rotary kilns equipped with caustic scrubbers to neutralize the corrosive HCl gas produced during thermal destruction[2].

Operational Workflow: Step-by-Step Disposal Procedures

Phase 1: Pre-Disposal Segregation
  • Isolate Halogenated Streams: Never mix N-[(4-amino-3-chlorophenyl)methyl]acetamide waste with non-halogenated organic solvents (e.g., ethanol, acetone, hexane) or inorganic acids[6]. Mixing increases the complexity of waste characterization and drastically inflates disposal costs.

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Avoid standard metal drums unless specifically lined, as trace moisture combined with halogenated organics can generate corrosive micro-environments.

Phase 2: Waste Accumulation & Labeling
  • Satellite Accumulation: Store the waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation[7].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • EPA-Compliant Labeling: As soon as the first drop of waste enters the container, affix a label reading: "Hazardous Waste - Halogenated Organics (Contains N-[(4-amino-3-chlorophenyl)methyl]acetamide)"[7]. Include the accumulation start date and specific hazard warnings (Toxic, Environmental Hazard).

Phase 3: Spill Response & Emergency Cleanup

If an accidental release occurs during the handling of this compound:

  • Evacuate & Ventilate: Clear the immediate area and ensure the laboratory fume hood or exhaust system is operating at maximum capacity.

  • Don PPE: Responders must wear self-contained breathing apparatus (for large spills) or a NIOSH-approved respirator, alongside heavy-duty nitrile or neoprene gloves and chemical splash goggles[4].

  • Containment:

    • For liquid solutions: Absorb with inert, non-combustible materials such as diatomaceous earth, dry sand, or vermiculite[5]. Never use combustible absorbents like sawdust , as they can create a fire hazard when mixed with reactive organics.

    • For solid powders: Sweep up carefully using a HEPA-filtered vacuum or wet-sweeping techniques to prevent the generation of explosive or inhalable dust.

  • Packaging: Transfer all contaminated absorbent materials and disposable PPE into a dedicated hazardous waste bucket, seal tightly, and label for incineration.

Quantitative Data & Disposal Parameters

Summarized below are the critical operational parameters for managing this chemical waste stream.

ParameterSpecification / GuidelineOperational Rationale
EPA Waste Classification Halogenated Organic Waste (Appendix III to Part 268)[8]Triggers specific Land Disposal Restrictions (LDR).
Primary Disposal Method Rotary Kiln Incineration (>1000°C)[2]High temperatures are required to break the carbon-halogen bonds and prevent dioxin formation.
Emission Control Caustic Scrubbing (NaOH/Ca(OH)₂)[2]Neutralizes corrosive Hydrogen Chloride (HCl) gas generated during combustion.
Incompatible Materials Strong oxidizers, strong acids, non-halogenated solvents[6]Prevents exothermic reactions and cross-contamination of waste streams.
Spill Absorbent Diatomaceous earth, dry sand[5]Inert materials prevent secondary reactions during cleanup.

Disposal Logic & Workflow Visualization

The following diagram illustrates the strict segregation and treatment pathway required for halogenated organic waste to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start Waste Generation: N-[(4-amino-3-chlorophenyl)methyl]acetamide Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE/Powder) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid Segregation Segregate strictly as: Halogenated Organic Waste Solid->Segregation Liquid->Segregation Packaging Secondary Containment & EPA-Compliant Labeling Segregation->Packaging Do not mix with non-halogenated waste Incineration Rotary Kiln Incineration (with Caustic Scrubbing) Packaging->Incineration Licensed Hazardous Waste Transporter

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Carl ROTH. "Safety Data Sheet: 2-Chloroaniline." Carl ROTH. Available at: [Link]

  • DC Fine Chemicals. "4-Chloroaniline 103500 - Safety Data Sheet." DC Fine Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville DEHS. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. Available at: [Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." UTIA Safety Office. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-[(4-amino-3-chlorophenyl)methyl]acetamide

Handling highly functionalized building blocks requires moving beyond basic laboratory safety protocols into targeted, molecule-specific risk management. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized building blocks requires moving beyond basic laboratory safety protocols into targeted, molecule-specific risk management. N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a specialized chemical intermediate frequently utilized in drug discovery and synthetic chemistry[1].

While the acetamide group provides polarity, the core operational hazard of this molecule stems entirely from its 4-amino-3-chlorophenyl moiety. To handle this compound safely, researchers must understand the toxicological causality of primary aromatic amines and implement a self-validating, step-by-step operational plan.

Toxicological Causality: Why Standard PPE Fails

The primary danger of N-[(4-amino-3-chlorophenyl)methyl]acetamide is its capacity for rapid dermal absorption and subsequent systemic toxicity.

The Mechanistic Pathway: Primary aromatic amines (PAAs) are highly lipophilic. When exposed to the skin, they bypass the stratum corneum and enter systemic circulation[2]. Once absorbed, hepatic cytochrome P450 enzymes N-hydroxylate the primary amine. This reactive N-hydroxy metabolite oxidizes the Fe2+ in hemoglobin to Fe3+ , precipitating methemoglobinemia —a life-threatening condition characterized by systemic hypoxia and cyanosis[2][3].

Furthermore, the presence of the chlorine atom at the 3-position significantly increases the molecule's overall lipophilicity compared to unhalogenated anilines, thereby accelerating the rate of skin penetration. Because of this rapid permeation, standard laboratory PPE is fundamentally inadequate.

Quantitative PPE Matrix

A common, dangerous misconception is that standard 4–8 mil disposable nitrile gloves provide a sufficient barrier against substituted anilines. Empirical permeation testing demonstrates that thin nitrile gloves offer virtually no resistance to lipophilic chloroanilines, often breaking down and allowing chemical breakthrough in a matter of minutes[4].

To establish a self-validating safety system, handling this compound requires a double-gloving strategy utilizing Ethylene-Vinyl Alcohol (EVOH) laminate films.

Table 1: Glove Material Permeation Data & Operational Roles

Glove MaterialThickness (mil)Breakthrough Time (Aromatic Amines)Permeation ResistanceOperational Role in Protocol
Disposable Nitrile 4 - 8< 10 - 30 minutesPoor (Rapid permeation)Outer layer only (provides mechanical grip)
Neoprene > 151 - 4 hoursModerateAlternative outer layer for bulk handling
EVOH Laminate 2 - 3> 24 hoursExcellent Mandatory inner layer (chemical barrier)

Data extrapolated from simplified permeation testing of chemical protective gloves against aromatic amines and chlorinated solvents[4].

Mechanistic Workflow Diagram

The following diagram illustrates how targeted PPE interventions directly disrupt the toxicological pathways of N-[(4-amino-3-chlorophenyl)methyl]acetamide.

PPE_Workflow A N-[(4-amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) B1 Dermal Exposure Risk (High Lipophilicity) A->B1 B2 Inhalation Risk (Aerosolized Particulates) A->B2 C1 EVOH Laminate Gloves (Inner Layer) B1->C1 Intervention C2 HEPA-Filtered Weighing Enclosure B2->C2 Intervention D1 Blocks Permeation & Systemic Absorption C1->D1 D2 Contains Dust & Prevents Airway Entry C2->D2 E Prevention of Methemoglobinemia & Toxic Adduct Formation D1->E D2->E

Workflow demonstrating how targeted PPE disrupts the toxicity of primary aromatic amines.

Standard Operating Procedure: Weighing and Transfer

Objective: Safely transfer N-[(4-amino-3-chlorophenyl)methyl]acetamide powder to a reaction vessel while maintaining zero dermal and inhalation exposure.

Step 1: Engineering Control Verification

  • Action: Never handle this compound on an open bench. Utilize a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing draft shield.

  • Validation: Before opening the chemical container, verify via the digital anemometer that the hood's face velocity is actively maintaining 80–100 feet per minute (fpm).

Step 2: PPE Donning (The Double-Glove System)

  • Action: Inspect EVOH laminate gloves (e.g., Silver Shield) for pinholes. Don the EVOH gloves as your primary chemical barrier[4].

  • Action: Don a pair of 8-mil extended-cuff nitrile gloves over the EVOH gloves.

  • Causality: EVOH provides absolute chemical resistance but poor tactile feedback. The outer nitrile layer provides the mechanical grip necessary to handle analytical balances while acting as a sacrificial layer against cross-contamination.

Step 3: Handling and Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the enclosure.

  • Action: Use a grounded, static-dissipative spatula to transfer the powder.

  • Causality: Static-dissipative tools prevent the fine, dry powder from aerosolizing or clinging to the sides of the draft shield, mitigating inhalation risks.

Step 4: Vessel Sealing and Transfer

  • Action: Transfer the weighed powder directly into the reaction vial.

  • Action: Seal the vial with a PTFE-lined septum cap before removing it from the ventilated enclosure.

Step 5: Doffing and Decontamination

  • Action: Wipe down the spatula and balance with a solvent known to dissolve the compound (e.g., methanol), followed immediately by a 0.1M HCl wipe.

  • Causality: The dilute hydrochloric acid protonates the residual primary amine, converting it into a water-soluble, non-volatile hydrochloride salt, effectively neutralizing the contact hazard.

  • Validation: To validate decontamination, swab the work area and utilize a colorimetric amine test (e.g., Ehrlich's reagent). A lack of yellow/orange color change confirms the absence of residual primary amines, validating the hood is safe for general use.

Disposal and Waste Management Plan

Because this compound contains a chlorinated aromatic ring, it must be strictly segregated from general organic waste to prevent dangerous downstream reactions.

  • Halogenated Waste Segregation: All liquid waste containing N-[(4-amino-3-chlorophenyl)methyl]acetamide must be collected in distinct, clearly labeled "Halogenated Organic Waste" carboys.

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) under basic conditions can lead to exothermic reactions, and complicates commercial incineration processes.

  • Solid Waste: Contaminated PPE (sacrificial nitrile gloves, wipes, and weighing boats) must be placed in a puncture-resistant, sealable chemical waste bin inside the fume hood. Do not leave contaminated wipes exposed to ambient air in the lab, as residual amine can off-gas or cause secondary contact hazards.

  • Chemical Destruction (Trace Amounts): For glassware decontamination, trace amounts of the aromatic amine can be neutralized by washing with 1M HCl. This protonates the amine to form a less toxic hydrochloride salt, allowing for safer transfer to aqueous hazardous waste streams.

References

  • [2] ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • [3] PubChem. 3-Chloroaniline - Laboratory Chemical Safety Summary (LCSS). Available at:[Link]

  • [4] J-STAGE. Review of simplified testing method for performance evaluation to assist in the selection of chemical protective gloves. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-amino-3-chlorophenyl)methyl]acetamide
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N-[(4-amino-3-chlorophenyl)methyl]acetamide
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